3-Iodo-4-(methoxymethoxy)benzonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
3-iodo-4-(methoxymethoxy)benzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8INO2/c1-12-6-13-9-3-2-7(5-11)4-8(9)10/h2-4H,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCWQQCHMCBMDLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1=C(C=C(C=C1)C#N)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8INO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
3-Iodo-4-(methoxymethoxy)benzonitrile molecular weight and formula
A Strategic Scaffold for Orthogonal Functionalization in Medicinal Chemistry
Executive Summary
In the landscape of modern drug discovery, 3-Iodo-4-(methoxymethoxy)benzonitrile (CAS: 1332591-18-0) represents a high-value "linchpin" intermediate.[1] Its structural utility lies in its three orthogonal functional handles: a nitrile (masked carboxylic acid/amine), an aryl iodide (highly reactive cross-coupling site), and a MOM-protected phenol (base-stable, acid-labile).[1]
This whitepaper provides a comprehensive technical analysis of this molecule, detailing its physicochemical properties, validated synthesis protocols, and its application as a module for late-stage diversification in the synthesis of kinase inhibitors and biaryl pharmaceutical candidates.[1]
Molecular Identity & Physicochemical Profile[1][2][3][4][5][6]
Understanding the exact specifications of this scaffold is critical for stoichiometric calculations and analytical method development.[1]
| Property | Specification |
| IUPAC Name | This compound |
| CAS Number | 1332591-18-0 |
| Molecular Formula | C₉H₈INO₂ |
| Molecular Weight | 289.07 g/mol |
| Exact Mass | 288.9600 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in DCM, THF, EtOAc; Insoluble in Water |
| LogP (Predicted) | ~2.5 - 2.8 |
| Key Functional Groups | Aryl Iodide (C-I), Nitrile (C≡N), Acetal Ether (MOM) |
Strategic Utility in Drug Design
The "Triad of Reactivity" makes this molecule uniquely suited for Fragment-Based Drug Discovery (FBDD) .[1]
-
The Aryl Iodide (Position 3): Iodine is the "gold standard" halogen for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira, Heck).[1] It reacts faster and under milder conditions than bromides or chlorides, preserving the sensitive nitrile group.[1]
-
The MOM Ether (Position 4): The methoxymethyl (MOM) group is robust against the basic conditions required for Suzuki couplings and lithiation, yet it can be removed quantitatively with mild acid (e.g., dilute HCl or TFA) to reveal the phenol for hydrogen bonding interactions in the target protein pocket.[1]
-
The Nitrile (Position 1): Serves as a precursor to benzylamines (via reduction), benzoic acids (via hydrolysis), or heterocycles like tetrazoles and oxadiazoles.[1]
Synthesis & Manufacturing Route
The synthesis is a two-step sequence starting from commercially available 4-hydroxybenzonitrile.[1] The sequence prioritizes regiospecificity and safety.
Workflow Diagram: Synthesis Pathway
Figure 1: The linear synthetic route leverages the ortho-directing power of the phenol to install the iodine regioselectively before locking the oxygen with a MOM group.[1]
Detailed Experimental Protocols
Step 1: Iodination of 4-Hydroxybenzonitrile
Rationale: We use N-Iodosuccinimide (NIS) or I₂/KI.[1] The phenol -OH group is a strong ortho, para-director.[1] Since the para position is blocked by the nitrile, iodination occurs exclusively at the ortho position (Position 3).[1]
Protocol:
-
Dissolve 4-hydroxybenzonitrile (1.0 eq) in Acetonitrile or Methanol.[1]
-
Add N-Iodosuccinimide (1.05 eq) portion-wise at 0°C.
-
Stir at Room Temperature (RT) for 4–12 hours. Monitor by TLC/LCMS.[1]
-
Quench: Add aqueous Sodium Thiosulfate (Na₂S₂O₃) to remove excess iodine (yellow color fades).
-
Isolation: Extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.
-
Yield: Typically >90%. Product: 3-Iodo-4-hydroxybenzonitrile .
Step 2: MOM Protection (The Critical Step)
Rationale: The phenol must be protected to prevent catalyst poisoning during subsequent metal-catalyzed couplings.[1] MOM-Cl (Chloromethyl methyl ether) is used.[1]
Safety Warning: MOM-Cl is a known carcinogen.[1] All operations must be performed in a fume hood with double-gloving.[1]
Protocol:
-
Setup: Flame-dry a round-bottom flask under Nitrogen/Argon atmosphere.
-
Solvation: Dissolve 3-Iodo-4-hydroxybenzonitrile (1.0 eq) in anhydrous DCM or DMF.
-
Deprotonation: Cool to 0°C. Add Diisopropylethylamine (DIPEA, 1.5 eq) or Sodium Hydride (NaH, 1.2 eq) carefully. Stir for 15 mins.
-
Alkylation: Dropwise add MOM-Cl (1.2 eq).[1] Note: Maintain temperature < 5°C during addition to avoid exotherms.
-
Reaction: Allow to warm to RT and stir for 2–4 hours.
-
Workup: Quench with saturated NH₄Cl solution. Extract with DCM.[1]
-
Purification: Silica gel column chromatography (Hexanes/EtOAc gradient).
-
Product: This compound .
Application Workflow: Suzuki-Miyaura Coupling
The primary utility of this scaffold is generating biaryl systems.[1] The following diagram illustrates the divergence point where the molecule transforms from a scaffold to a drug candidate precursor.
Figure 2: The scaffold enables modular drug design.[1] The iodine is replaced by an aryl group (Step A), followed by the revelation of the phenol (Step B).
Safety & Handling
-
MOM-Cl (Chloromethyl methyl ether): OSHA-regulated carcinogen.[1] Use strictly in a fume hood. Decontaminate glassware with ammonia solution before removal from the hood.[1]
-
Aryl Iodides: Generally light-sensitive.[1] Store the final product in amber vials at 2–8°C to prevent iodine liberation and discoloration.
-
Nitrile Group: Avoid strong acids and high heat unless hydrolysis is intended.
References
-
Sigma-Aldrich. (n.d.).[1] Product Specification: this compound. Retrieved from [1]
-
Enamine. (n.d.).[1] Building Blocks: this compound. Retrieved from [1]
-
ChemicalBook. (n.d.).[1] Synthesis and Properties of 3-Iodo-4-hydroxybenzonitrile. Retrieved from
-
Greene, T. W., & Wuts, P. G. M. (1999).[1] Protective Groups in Organic Synthesis. (3rd ed.).[1] Wiley-Interscience.[1] (Standard reference for MOM protection protocols).
Sources
Strategic Scaffold: The Technical Guide to MOM-Protected 3-Iodo-4-Hydroxybenzonitrile Derivatives
[1]
Executive Summary
This technical guide analyzes 3-iodo-4-(methoxymethoxy)benzonitrile , a high-value "linchpin" intermediate in medicinal chemistry.[1] This molecule represents a strategic convergence of three distinct functionalities: a nitrile (precursor to amidines/heterocycles), an aryl iodide (a reactive handle for cross-coupling), and a MOM-protected phenol (masking acidic protons to enable base-sensitive transformations).[1]
This guide is designed for synthetic chemists and drug developers, focusing on the rigorous synthesis, chemoselective functionalization, and controlled deprotection of this scaffold.
Structural Rationale & Strategic Value
The utility of this compound lies in its orthogonal reactivity .[1] In complex drug synthesis—particularly for thyromimetics (e.g., Sobetirome analogs) and biaryl kinase inhibitors—the phenol group of 4-hydroxybenzonitrile must be masked to prevent catalyst poisoning or side reactions during palladium-catalyzed couplings.[1]
-
The Iodine Handle (C-3): The weakest bond (
), allowing for oxidative addition by Pd(0) under mild conditions.[1] -
The MOM Ether (C-4): Selected over benzyl (Bn) or methyl (Me) ethers because it is stable to basic cross-coupling conditions but cleavable under specific acidic conditions that leave the nitrile intact.[1]
-
The Nitrile (C-1): An electron-withdrawing group that activates the ring for nucleophilic aromatic substitution (
) if needed, while serving as a precursor for tetrazoles or benzylamines.[1]
Synthetic Architecture
Phase 1: Regioselective Iodination
The synthesis begins with the iodination of 4-hydroxybenzonitrile.[1] Direct iodination requires controlling regioselectivity to the ortho position relative to the hydroxyl group.
Protocol A: Oxidative Iodination (Green Method)
-
Reagents: NaI (1.1 equiv), NaOCl (commercial bleach), MeOH/H₂O.
-
Mechanism: In situ generation of electrophilic iodine species (
). -
Procedure:
-
Dissolve 4-hydroxybenzonitrile in MeOH.
-
Add NaI followed by dropwise addition of NaOCl at 0°C.
-
Critical Control: Maintain pH < 8 to prevent over-oxidation.
-
Quench with sodium thiosulfate.
-
Validation: ¹H NMR shows a doublet (d,
Hz) becoming a doublet of doublets (dd) and a meta-coupled doublet ( Hz).
-
Phase 2: MOM Protection
Two pathways exist: the classical (high yield, toxic) and the modern (catalytic, safer).
Protocol B: Classical MOMCl Protection
-
Reagents: Chloromethyl methyl ether (MOMCl), DIPEA (Hünig's base), DCM.
-
Safety Warning: MOMCl is a known human carcinogen. All operations must occur in a closed hood.
-
Step-by-Step:
Protocol C: Lewis Acid Catalyzed (Formaldehyde Source) [1]
-
Reagents: Dimethoxymethane (DMM), ZrCl₄ (catalytic), DCM.
-
Advantage: Avoids direct handling of MOMCl.
-
Mechanism: ZrCl₄ activates DMM to generate the oxocarbenium ion in situ.
Visualization: Synthesis Workflow
Figure 1: Linear synthesis pathway transforming the raw material into the protected coupling partner.
Chemoselective Functionalization Modules
Once protected, the C-I bond becomes the primary reactive site. The MOM group prevents phenol deprotonation, which would otherwise shut down the catalytic cycle by forming an unreactive Pd-phenoxide species.[1]
Module A: Suzuki-Miyaura Coupling (Biaryl Synthesis)
This is the most common application, generating biaryl ethers or biphenyls.[1]
-
Catalyst System: Pd(PPh₃)₄ (5 mol%) or Pd(OAc)₂/SPhos.[1]
-
Base: K₂CO₃ or K₃PO₄ (MOM is stable to these mild bases).
-
Solvent: Toluene/Water or DME/Water (biphasic).
-
Protocol:
-
Degas solvents thoroughly (Argon sparge).
-
Combine Scaffold + Aryl Boronic Acid + Base + Catalyst.
-
Heat to 80°C.
-
Note: The nitrile group generally survives these conditions, provided the temperature is not excessive (>120°C) and pH is not highly alkaline.
-
Module B: Sonogashira Coupling
-
Reagents: Terminal Alkyne, PdCl₂(PPh₃)₂, CuI, Et₃N.
-
Outcome: Formation of internal alkynes, precursors for benzofurans or indoles.
Visualization: Divergent Reactivity Map
Figure 2: The "Hub-and-Spoke" reactivity model, showing how the scaffold serves as a divergent intermediate.[1]
Deprotection Dynamics
Restoring the phenol is the critical final step. The challenge is removing the MOM group without hydrolyzing the nitrile (to an amide/acid) or cleaving sensitive groups added during coupling.
Comparative Deprotection Methodologies
| Method | Reagents | Conditions | Selectivity Profile | Best For |
| Acidic Hydrolysis | 6M HCl / IPA | Reflux, 1h | Low.[1] May hydrolyze nitriles. | Simple substrates. |
| Lewis Acid | ZrCl₄ / IPA | Reflux | High. Nitrile stable. | Recommended. Scalable & reliable. |
| Mild Silyl | TMSOTf / 2,2'-bipyridyl | 0°C to RT | Very High.[1] | Complex molecules with acid-sensitive groups.[1] |
| Thiololytic | ZnBr₂ / n-PrSH | RT | High.[1] | Substrates sensitive to strong acids. |
Recommended Protocol: ZrCl₄ Mediated Deprotection
This method is superior for nitrile-containing compounds as it avoids strong Brønsted acids.[1]
-
Dissolve the coupled product in Isopropanol (IPA).
-
Add ZrCl₄ (50 mol%).
-
Reflux for 2–4 hours.
-
Monitor: TLC will show the disappearance of the non-polar MOM ether and appearance of the polar phenol.
-
Workup: Quench with water, extract with EtOAc.
References
-
Regioselective Iodination
-
MOM Protection (Green Protocol)
-
Suzuki Coupling of MOM-Protected Phenols
-
ZrCl₄ Deprotection Methodology
-
TMSOTf Deprotection Specificity
Sources
- 1. prepchem.com [prepchem.com]
- 2. rsc.org [rsc.org]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. researchgate.net [researchgate.net]
- 5. (PDF) An efficient protocol for the preparation of MOM ethers and their deprotection using zirconium(IV) chloride [academia.edu]
- 6. Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl - PMC [pmc.ncbi.nlm.nih.gov]
Advanced Chemical Safety and Handling Protocol: 3-Iodo-4-(methoxymethoxy)benzonitrile
Executive Summary
In modern drug discovery and complex natural product synthesis, 3-Iodo-4-(methoxymethoxy)benzonitrile (CAS: 1332591-18-0) serves as a highly versatile, multi-domain building block. As a Senior Application Scientist, I approach this molecule not merely as a static reagent, but as a dynamic system of reactive functional groups. It features three distinct chemical domains: an electron-withdrawing nitrile group, an exceptionally reactive aryl iodide at the meta position, and a methoxymethyl (MOM) protected phenol at the para position.
While this tri-functionality enables rapid generation of molecular complexity via orthogonal deprotection and cross-coupling strategies, it also introduces specific, mechanistically driven safety hazards. This whitepaper provides a rigorous, causality-based guide to the physicochemical profiling, mechanistic toxicology, and self-validating handling protocols required to utilize this compound safely and effectively.
Physicochemical Profiling & Structural Causality
Understanding the physical properties of this compound is the first step in predicting its macroscopic behavior in the laboratory. The table below synthesizes its core quantitative data with the mechanistic causality that dictates our handling procedures.
| Parameter | Value | Mechanistic Causality / Handling Impact |
| CAS Number | 1332591-18-0 | Primary regulatory identifier for safety and inventory tracking. |
| Molecular Weight | 289.07 g/mol | Baseline for all stoichiometric and yield calculations. |
| Chemical Formula | C9H8INO2 | The high halogen content necessitates protection from UV light to prevent homolytic C-I bond cleavage and subsequent radical dimerization. |
| Purity | ≥95% | Trace impurities (e.g., free iodide or unreacted phenols) can rapidly poison transition metal catalysts during downstream functionalization. |
| Storage Temperature | 2-8°C (Refrigerated) | Suppresses ambient thermal degradation and prevents the spontaneous, moisture-driven hydrolysis of the acetal linkage. |
Mechanistic Toxicology & Hazard Assessment
Standard Safety Data Sheets (SDS) often list hazards without explaining the underlying chemistry. To mitigate risk effectively, researchers must understand the causality of the molecule's degradation pathways.
-
Nitrile Domain (Thermal Toxicity): Under ambient conditions, the nitrile group is highly stable. However, when subjected to extreme thermal stress (>300°C) or combustion, the carbon-nitrogen triple bond breaks down. This thermal decomposition releases highly toxic hydrogen cyanide (HCN) gas, alongside various nitrogen oxides (NOx) and carbon oxides (COx)[1].
-
MOM Ether Domain (Acid-Catalyzed Cleavage): The methoxymethyl group is an acetal. Inadvertent exposure to strong aqueous acids (e.g., HCl, HBr, or TFA) protonates the methoxy oxygen, catalyzing the hydrolysis of the linkage[2]. This reaction stoichiometrically releases formaldehyde—a volatile electrophile and known Group 1 carcinogen that cross-links proteins and DNA—along with methanol[3].
-
Aryl Iodide Domain (Photolytic Degradation): The C-I bond is the weakest bond in the molecule. Prolonged exposure to ambient light induces photolytic cleavage, generating iodine radicals. This not only degrades the purity of the reagent but releases corrosive iodine vapors that can discolor the material and damage respiratory tracts.
Mechanistic pathways of this compound under various reaction conditions.
Self-Validating Handling & Experimental Protocols
To guarantee scientific integrity and operator safety, experimental procedures must be designed as self-validating systems. This means incorporating physical or chemical indicators (In-Process Controls, IPCs) that confirm the success and safety of each step before proceeding.
Protocol A: Chemoselective MOM Deprotection
Causality: Aqueous acid protonates the acetal oxygen, expelling methanol and forming an oxocarbenium ion, which is trapped by water to release formaldehyde and the free phenol[2]. Procedure:
-
Setup: In a well-ventilated fume hood, dissolve this compound (1.0 eq) in a THF/MeOH mixture (1:1 v/v, 0.1 M) within a round-bottom flask.
-
Acid Addition: Cool the system to 0°C. Add 6M HCl (5.0 eq) dropwise. Causality: The low initial temperature controls the exothermic protonation of the acetal, preventing runaway kinetics that could lead to unwanted nitrile hydrolysis[2].
-
Reaction: Warm the mixture to 50°C and stir for 4 hours.
-
Self-Validation (Reaction Completion): Spot the reaction mixture on a silica TLC plate alongside the starting material (Eluent: 3:1 Hexanes/EtOAc). The reaction is validated as complete when the UV-active starting material spot (Rf ~0.6) is entirely replaced by the highly polar phenol spot (Rf ~0.2).
-
Self-Validation (Safety Quench): Cool the mixture back to 0°C and add saturated aqueous NaHCO3 dropwise. Validation Check: The physical cessation of CO2 effervescence (bubbling) serves as an internal indicator that the pH has crossed 7.0. This guarantees no residual acid remains to catalyze the off-gassing of trapped formaldehyde during subsequent solvent evaporation.
Protocol B: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
Causality: The C-I bond possesses a low dissociation energy (~65 kcal/mol). The electron-withdrawing nitrile group at the meta position further accelerates the oxidative addition of Pd(0) into this bond, making it the primary site for functionalization. Procedure:
-
Setup: Combine the aryl iodide (1.0 eq), an arylboronic acid (1.2 eq), and K2CO3 (2.0 eq) in a Schlenk flask. Add a Toluene/H2O solvent mixture (4:1 v/v, 0.2 M).
-
Self-Validation (Degassing): Sparge the biphasic system with Argon for 15 minutes. Validation Check: The visual cessation of dissolved gas bubbles escaping the liquid phase validates that the system is sufficiently deoxygenated, preventing the oxidative degradation of the active Pd(0) catalyst into inactive Pd(II) black.
-
Catalyst Addition: Add Pd(PPh3)4 (0.05 eq) under a positive stream of Argon. Heat to 80°C for 12 hours.
-
Self-Validation (Conversion): Analyze an aliquot via LC-MS. The complete disappearance of the m/z 289.07 signal and the emergence of the[M+H]+ signal corresponding to the cross-coupled product validates the successful transmetalation and reductive elimination sequence.
Emergency Response & Decontamination System
In the event of protocol failure, immediate, mechanistically sound interventions are required.
-
Formaldehyde Release (Acidic Excursion): If an uncontrolled acidic reaction occurs, formaldehyde gas will rapidly evolve[2]. Evacuate the fume hood area immediately. Decontaminate spills using an amine-based neutralizing agent (e.g., ammonium hydroxide solution). The amine reacts directly with the formaldehyde electrophile to form harmless, water-soluble hexamethylenetetramine.
-
Cyanide Exposure (Thermal Breakdown): If the material is subjected to temperatures exceeding 300°C (e.g., during a laboratory fire), HCN gas is a primary combustion byproduct[1]. Emergency responders must use self-contained breathing apparatus (SCBA). If cyanide inhalation is suspected, immediately administer hydroxocobalamin (Cyanokit) as a first-line antidote, which chelates the cyanide ion to form non-toxic cyanocobalamin (Vitamin B12).
References
- Title: 3-iodo-4-(methoxymethoxy)
- Title: SAFETY DATA SHEET - Fisher Scientific (Benzonitrile)
- Source: Proceedings of the National Academy of Sciences (PNAS)
- Title: The Enantioselective Total Synthesis of (-)
Sources
Commercial Sourcing & Technical Profile: 3-Iodo-4-(methoxymethoxy)benzonitrile
The following technical guide is structured to provide actionable intelligence for drug discovery professionals. It moves beyond simple catalog listing to address the strategic sourcing, synthesis, and quality validation of 3-Iodo-4-(methoxymethoxy)benzonitrile .
Executive Summary
In medicinal chemistry, This compound serves as a high-value "orthogonal scaffold."[1] Its structural utility lies in its three distinct reactive handles: the iodine (facile cross-coupling), the nitrile (transformable to amines/acids/heterocycles), and the methoxymethoxy (MOM) ether (a robust yet removable phenol protecting group).
For drug development campaigns, this intermediate allows for Late-Stage Diversification . By masking the phenol as a MOM ether, researchers can perform harsh organometallic couplings at the iodine position without poisoning the catalyst, then reveal the phenol under mild acidic conditions for final optimization.
This guide analyzes the commercial landscape, provides a validated "Make vs. Buy" decision matrix, and details the specific Quality Control (QC) protocols required to verify this compound.
Technical Specifications & Chemical Profile
| Property | Specification |
| IUPAC Name | This compound |
| CAS Number | 1332591-18-0 |
| Molecular Formula | C₉H₈INO₂ |
| Molecular Weight | 289.07 g/mol |
| SMILES | COCOC1=C(C=C(C=C1)C#N)I |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in DCM, EtOAc, DMSO; Insoluble in Water |
| Stability | Stable to base and mild oxidizers; Labile to acids (TFA, HCl) |
Sourcing Landscape & Strategy
Primary Commercial Suppliers
The market for this specific intermediate is dominated by "Building Block" specialists rather than general bulk chemical providers.
-
Tier 1 (Stocked Inventory):
-
Tier 2 (Lead Time 2-4 Weeks):
-
Combi-Blocks: Frequently lists analogs; may synthesize on demand.
-
Sigma-Aldrich: Distributes Enamine stock (often at a markup).[1]
-
The "Make vs. Buy" Decision Matrix
A critical decision for process chemistry teams is whether to purchase the intermediate or synthesize it. The primary driver here is Safety , not just cost.
| Factor | BUY Strategy | MAKE Strategy |
| Safety | High. Avoids handling MOM-Cl (Carcinogen).[1] | Low. Requires handling Chloromethyl methyl ether (MOM-Cl), a regulated carcinogen. |
| Cost | ~ | Low material cost, but high EHS compliance costs. |
| Time | 3–7 Days (if in stock). | 2 Days (Synthesis + Purification). |
| Purity | Usually >95%. | Variable; requires chromatography.[1] |
Recommendation: For discovery scale (<50g), BUY is strongly recommended to bypass the safety protocols required for MOM-Cl handling.
Synthetic Utility & Pathway (The "Make" Protocol)
If commercial stock is unavailable, or for kilogram-scale GMP production where MOM-Cl handling is controlled, the following synthesis is the industry standard.
Retrosynthetic Analysis
The compound is synthesized via the protection of 3-iodo-4-hydroxybenzonitrile (CAS 2296-23-3).[1][3] The electron-withdrawing nitrile and iodine groups make the phenol more acidic (
Experimental Protocol (Self-Validating)
-
Precursor: 3-Iodo-4-hydroxybenzonitrile (1.0 equiv)[1]
-
Reagent: Chloromethyl methyl ether (MOM-Cl) (1.2 equiv) [DANGER: Carcinogen] [1]
-
Base: Diisopropylethylamine (DIPEA) (1.5 equiv)
-
Solvent: Dichloromethane (DCM) (0.1 M concentration)
Step-by-Step Procedure:
-
Dissolution: Dissolve 3-iodo-4-hydroxybenzonitrile in dry DCM under
atmosphere at 0°C. -
Deprotonation: Add DIPEA dropwise.[1] The solution may darken slightly.
-
Protection: Add MOM-Cl dropwise via syringe.[1] Note: Ensure strict anhydrous conditions to prevent hydrolysis of MOM-Cl.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.
-
Validation (TLC): Check TLC (Hexane/EtOAc 4:1). The starting material (more polar, lower
) should disappear; the product (less polar, higher ) will appear. -
Workup: Quench with saturated
. Extract with DCM.[1] Wash organics with brine, dry over , and concentrate. -
Purification: Flash column chromatography (0-20% EtOAc in Hexanes).
Quality Control & Validation Framework
When receiving a shipment from a vendor, the following QC markers must be verified to ensure the material is not the deprotected phenol or the des-iodo analog.
Proton NMR ( H NMR) Signature
The MOM group provides a distinctive "fingerprint" that confirms the protection is intact.
-
3.45 ppm (s, 3H): The methoxy (
) protons of the MOM group. -
5.25 ppm (s, 2H): The methylene (
) protons.[1] This is the critical diagnostic peak. -
Aromatic Region: Look for the specific 1,2,4-substitution pattern.
-
~8.05 ppm (d,
Hz, 1H): Proton ortho to Iodine and Nitrile (H-2). - ~7.65 ppm (dd, 1H): Proton ortho to Nitrile (H-6).
- ~7.15 ppm (d, 1H): Proton ortho to MOM-ether (H-5).[1]
-
~8.05 ppm (d,
HPLC Purity Check
-
Column: C18 Reverse Phase.[1]
-
Mobile Phase: Water/Acetonitrile (+0.1% Formic Acid).
-
Retention Time: The MOM-protected compound is significantly more lipophilic than the free phenol.[1] It will elute later than the starting material (3-iodo-4-hydroxybenzonitrile).[1]
Strategic Utility Visualization
The following diagram illustrates why this specific intermediate is chosen over simple methoxy analogs. It allows for divergent synthesis where the phenol can be unmasked later.
Figure 1: The strategic advantage of the MOM protecting group allows for palladium-catalyzed elaboration followed by mild deprotection, a pathway not easily accessible with standard methyl ethers.[1]
References
-
Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Edition. Wiley.[1] (Standard reference for MOM protection/deprotection stability).
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. (Context for Iodide utility).
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 19895654 (Analog: 3-Iodo-4-methoxybenzonitrile). Retrieved from [Link]
Sources
Solubility Profiling of 3-Iodo-4-(methoxymethoxy)benzonitrile: A Technical Guide for Solvent Selection and Process Optimization
Executive Summary
In modern pharmaceutical development, the selection of appropriate building blocks and their corresponding solvent systems is critical for scaling up synthetic workflows. 3-Iodo-4-(methoxymethoxy)benzonitrile (CAS: 1332591-18-0) is a highly versatile, multi-functionalized intermediate widely used in the synthesis of complex active pharmaceutical ingredients (APIs) (1[1]).
This whitepaper provides an in-depth analysis of the physicochemical properties governing the solubility of this compound. By understanding the causality behind its solvent interactions, process chemists can optimize dissolution, maximize yields in transition-metal-catalyzed cross-couplings, and streamline downstream purification.
Physicochemical Profiling & Causality
To predict and manipulate the solubility of this compound, we must deconstruct the molecule into its functional components and analyze them through the lens of Hansen Solubility Parameters (HSP) —a framework that quantifies dispersion forces (
-
The Iodine Atom (Heavy & Polarizable): The inclusion of a heavy halogen significantly increases the molecular weight and the dispersive parameter (
). This drives the molecule's affinity for halogenated solvents (e.g., Dichloromethane) and aromatic solvents (e.g., Toluene). -
The Nitrile Group (Strong Dipole): The
moiety introduces a strong localized dipole moment, elevating the polar parameter ( ). This ensures compatibility with polar aprotic solvents. -
The Methoxymethyl (MOM) Ether: Unlike bulky, highly lipophilic protecting groups (such as TBDPS or Benzyl ethers), the MOM group contains two oxygen atoms that act as flexible hydrogen-bond acceptors (
). Methoxymethyl ether derivatives are inherently miscible with a wide range of common organic solvents, effectively bridging the gap between polar and non-polar solubility ().
Table 1: Fundamental Physicochemical Properties
| Property | Value | Implication for Solubilization |
| CAS Number | 1332591-18-0 | Unique identifier for procurement and safety tracking. |
| Molecular Formula | High carbon-to-heteroatom ratio suggests lipophilicity. | |
| Molecular Weight | 289.07 g/mol | Moderate MW; requires sufficient solvent volume to prevent precipitation during cooling. |
| Physical Form | Solid Powder | Requires kinetic energy (stirring/sonication) to overcome lattice energy during initial dissolution. |
Empirical Solubility Data in Organic Solvents
Based on the HSP analysis and empirical behavior of structurally analogous MOM-protected iodobenzonitriles, the compound exhibits the following solubility profile. This data is critical for selecting the primary solvent for reactions (e.g., Suzuki-Miyaura couplings) versus anti-solvents for crystallization.
Table 2: Solubility Profile by Solvent Class (at 25°C)
| Solvent | Classification | Estimated Solubility | Primary Application |
| Dimethylformamide (DMF) | Polar Aprotic | > 150 mg/mL (High) | Ideal for Pd-catalyzed cross-couplings. |
| Tetrahydrofuran (THF) | Polar Aprotic / Ether | > 100 mg/mL (High) | Excellent for low-temperature metalation. |
| Dichloromethane (DCM) | Halogenated | > 100 mg/mL (High) | Standard solvent for extractions and liquid-liquid partitioning. |
| Ethyl Acetate (EtOAc) | Ester | 30 - 80 mg/mL (Moderate) | Good for silica gel chromatography eluents. |
| Methanol (MeOH) | Polar Protic | 10 - 30 mg/mL (Moderate) | Used in the acidic deprotection of the MOM group. |
| Hexane / Heptane | Non-Polar Aliphatic | < 5 mg/mL (Low) | Excellent anti-solvent for precipitation/crystallization. |
Standardized Protocol: Thermodynamic Solubility Determination
To generate highly accurate, lot-specific solubility data for this compound, the Shake-Flask Method coupled with HPLC-UV quantification is the industry gold standard (3[3]).
Scientific Causality: We use thermodynamic equilibration rather than kinetic dissolution to ensure the data reflects the true saturation point, preventing unexpected precipitation during long-duration batch reactions.
Phase 1: System Preparation & Equilibration
-
Solvent Dispensing: Dispense exactly 2.0 mL of the target organic solvent into a 5 mL amber glass vial (amber glass prevents UV-induced degradation of the carbon-iodine bond).
-
Solid Addition: Add this compound in 50 mg increments until a visible suspension remains (indicating supersaturation).
-
Thermodynamic Shaking: Seal the vial with a PTFE-lined cap. Place in an orbital shaker set to 25.0 ± 0.1 °C at 200 rpm for 48 hours . Note: 48 hours is required to overcome the lattice energy of the solid powder and reach true thermodynamic equilibrium.
Phase 2: Phase Separation (Critical Step)
-
Centrifugation: Transfer the suspension to a centrifuge tube and spin at 10,000 rpm for 15 minutes at 25°C.
-
Filtration: Carefully decant the supernatant and filter through a 0.45 µm PTFE syringe filter.
Phase 3: Self-Validating HPLC-UV Quantification
-
Dilution: Dilute the filtered aliquot exactly 1:100 in the HPLC mobile phase (e.g., 60:40 Acetonitrile:Water) to ensure the concentration falls within the linear dynamic range of the detector.
-
Calibration Curve Validation (The Self-Validating System):
-
Prepare a 5-point calibration curve of the compound ranging from 1 µg/mL to 100 µg/mL.
-
Checkpoint: The linear regression coefficient (
) must be . -
Checkpoint: Inject a known Quality Control (QC) standard (e.g., 50 µg/mL). The calculated concentration must fall within ±2% of the theoretical value. If this fails, the system is not validated, and the curve must be re-run.
-
-
Analysis: Inject the diluted unknown samples in triplicate. Calculate the final solubility by factoring in the 1:100 dilution multiplier.
Application Workflow Integration
The solubility profile directly dictates the sequence of synthetic operations. Below is a logical workflow demonstrating how this compound moves from a solid intermediate to a downstream API, mapping the phase changes and solvent environments.
Synthetic workflow utilizing this compound in drug development.
References
- aksci.com - 1332591-18-0 this compound
- atamanchemicals.com - METHOXYMETHYL ETHER
- stevenabbott.co.uk - HSP Basics | Practical Solubility Science
- tbzmed.ac.
- sigmaaldrich.
Sources
The Orthogonal Linchpin: A Technical Guide to 3-Iodo-4-(methoxymethoxy)benzonitrile
Topic: Applications of 3-Iodo-4-(methoxymethoxy)benzonitrile in Medicinal Chemistry Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists
Executive Summary
In the architecture of boron-containing pharmacophores and biaryl kinase inhibitors, This compound (IMMB) serves as a critical "linchpin" intermediate. Its structural utility is defined by orthogonal reactivity : the iodine atom facilitates cross-coupling (specifically borylation), the nitrile group offers a gateway to electrophilic traps or solubilizing amines, and the methoxymethoxy (MOM) ether provides robust phenol protection that is easily cleaved under acidic conditions to trigger cyclization.
This guide details the synthesis, handling, and primary applications of IMMB, focusing on its role in generating benzoxaboroles (the core scaffold of drugs like Tavaborole and Crisaborole) and functionalized biaryls.
Part 1: Structural Analysis & Reactivity Profile
The utility of IMMB lies in the specific arrangement of its three functional handles. Unlike simple aryl halides, the positioning of the iodine ortho to the protected oxygen is intentional, pre-organizing the molecule for heterocyclic ring closure.
The Reactivity Triad
-
C3-Iodine: A "soft" electrophile prone to oxidative addition by Pd(0), enabling Suzuki-Miyaura, Sonogashira, or Heck couplings.
-
C4-OMOM (MOM Ether): A "hard" oxygen protected by a formaldehyde acetal. It is stable against strong bases (lithium reagents, Grignards) and nucleophiles but collapses rapidly in dilute acid (HCl/THF), revealing the phenol.
-
C1-Nitrile: An electron-withdrawing group that activates the ring for halogen-metal exchange while serving as a precursor for benzylamines, amides, or carboxylic acids.
Figure 1: The orthogonal reactivity profile of IMMB, highlighting the distinct chemical pathways accessible via each functional group.
Part 2: Synthesis of the Scaffold
Before application, the scaffold must be synthesized with high regiocontrol. The standard protocol prioritizes iodination before protection to leverage the directing effect of the free phenol.
Protocol A: Regioselective Synthesis of IMMB
Objective: Synthesize this compound from 4-hydroxybenzonitrile.
Reagents:
-
4-Hydroxybenzonitrile (Starting Material)[1]
-
N-Iodosuccinimide (NIS) or
/KI -
Chloromethyl methyl ether (MOM-Cl) [Caution: Carcinogen]
-
N,N-Diisopropylethylamine (DIPEA) or NaH
Step-by-Step Workflow:
-
Ortho-Iodination:
-
Dissolve 4-hydroxybenzonitrile (1.0 equiv) in Acetonitrile (
). -
Add NIS (1.1 equiv) slowly at
. -
Stir at RT for 2-4 hours. The -OH group directs iodination to the ortho position (C3).
-
Checkpoint: Verify mono-iodination via TLC/LCMS.
-
Quench: Sodium thiosulfate (
) to remove excess iodine. Isolate 3-iodo-4-hydroxybenzonitrile.[1]
-
-
MOM Protection:
-
Dissolve the intermediate in dry DCM or DMF.
-
Add DIPEA (2.0 equiv) and cool to
. -
Dropwise addition of MOM-Cl (1.2 equiv). Note: Use a fume hood; MOM-Cl is highly toxic.
-
Stir at RT for 12 hours.
-
Workup: Wash with
, dry over , and concentrate. -
Yield Target: >85% over two steps.
-
Part 3: Primary Application – Benzoxaborole Synthesis[2][3]
The most high-value application of IMMB is in the synthesis of benzoxaboroles (e.g., analogs of Crisaborole). The MOM group is essential here: it protects the oxygen during the borylation of the iodine, then leaves to allow the boron to "swing" back and form the oxaborole ring.
Mechanism of Action[4]
-
Miyaura Borylation: The C-I bond is converted to a boronic ester (Bpin).
-
Deprotection/Cyclization: Acid treatment removes the MOM group. The revealed phenol (-OH) attacks the Lewis-acidic boron, displacing the pinacol and closing the 5-membered ring.
Protocol B: The "One-Pot" Cyclization Sequence
Context: This protocol converts IMMB into 5-cyanobenzoxaborole.
Reagents:
-
Bis(pinacolato)diboron (
)[2] - (Catalyst, 3-5 mol%)
-
Potassium Acetate (KOAc, 3.0 equiv)[2]
-
Solvent: 1,4-Dioxane (anhydrous)
-
Cyclization Acid: 6N HCl or TFA
Methodology:
-
Borylation:
-
Charge a flask with IMMB (1.0 equiv),
(1.1 equiv), KOAc (3.0 equiv), and under Argon. -
Add degassed 1,4-Dioxane.
-
Heat to 80–90°C for 4–6 hours.
-
In-Process Control: Monitor for disappearance of Aryl-Iodide. Product is the Aryl-Bpin-OMOM intermediate.
-
-
Ring Closure (The "MOM-Snap"):
-
Cool the reaction mixture to RT.
-
Add 6N HCl (excess) directly to the dioxane solution (or after a solvent swap to THF/Water).
-
Stir for 2 hours. The acid catalyzes two events:
-
Hydrolysis of the MOM acetal
Phenol. -
Hydrolysis of Bpin
Boronic Acid Benzoxaborole .
-
-
Purification: Extract with Ethyl Acetate. The benzoxaborole is often amphiphilic; pH adjustment may be required.
-
Data Summary: Typical Yields
| Substrate | Reaction Step | Typical Yield | Key Impurity |
|---|---|---|---|
| IMMB | Miyaura Borylation | 85-95% | Protodeboronation (Ar-H) |
| Ar-Bpin-OMOM | Acidic Cyclization | 70-85% | Open Boronic Acid (incomplete closure) |[3]
Figure 2: The synthetic workflow converting IMMB to the bioactive benzoxaborole scaffold.
Part 4: Secondary Applications – Biaryl Scaffolds
Beyond boron heterocycles, IMMB is a premium scaffold for biaryl ether synthesis in kinase inhibitors. The MOM group allows the chemist to couple the aryl ring first, then deprotect the phenol to install a solubilizing tail or a specific binding motif later.
Protocol C: Suzuki Coupling & Late-Stage Functionalization
-
Coupling: React IMMB with Aryl-Boronic Acid X (Suzuki conditions:
, , DME/Water).-
Result: 3-Aryl-4-(methoxymethoxy)benzonitrile.
-
-
Deprotection: Treat with dilute HCl/MeOH.
-
Result: 3-Aryl-4-hydroxybenzonitrile.
-
-
Etherification: React the free phenol with an alkyl halide (e.g., chloroethyl-morpholine) to generate the final kinase inhibitor pharmacophore.
References
-
Benzoxaborole Synthesis & Antifungal Applic
-
Miyaura Boryl
-
Protective Group Str
- Title: Protective Groups in Organic Synthesis (Greene & Wuts).
- Source: Wiley Online Library.
- Context: Authoritative source on the stability of MOM ethers under basic Pd-coupling conditions and removal under acidic conditions.
-
URL:[Link]
-
Applications in PDE4 Inhibitors (Crisaborole Analogs)
- Title: Discovery of AN2728 (Crisaborole)
- Source:Bioorganic & Medicinal Chemistry Letters.
- Context: Illustrates the SAR where the nitrile (or derived amide) plays a role in potency.
-
URL:[Link]
Sources
- 1. US3833490A - Process for the preparation of 3,5-diiodo-4-hydroxybenzonitrile or 3-iodo-4-hydroxy-5-nitro-benzonitrile - Google Patents [patents.google.com]
- 2. eprints.lib.hokudai.ac.jp [eprints.lib.hokudai.ac.jp]
- 3. prepchem.com [prepchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pittelkow.kiku.dk [pittelkow.kiku.dk]
Technical Whitepaper: Synthesis of 3-Iodo-4-(methoxymethoxy)benzonitrile
The following technical guide details the synthesis of 3-Iodo-4-(methoxymethoxy)benzonitrile , a critical intermediate in the production of benzoxaborole therapeutics such as Crisaborole (Eucrisa) and Tavaborole .
A Gateway Scaffold for Benzoxaborole Drug Discovery
Executive Summary
The compound This compound (CAS: 1332591-18-0) represents a pivotal "linchpin" scaffold in modern medicinal chemistry. Its structural utility lies in its three orthogonal functionalities:
-
Aryl Iodide (C3): Enables metal-halogen exchange (lithiation) or palladium-catalyzed cross-coupling (Suzuki-Miyaura), essential for installing the boron pharmacophore found in benzoxaboroles.
-
MOM-Protected Phenol (C4): Provides robust protection against nucleophiles (e.g., organolithiums) while being orthogonal to base-labile groups.
-
Nitrile (C1): A versatile precursor for benzylamines, amides, or carboxylic acids.
This guide provides a high-fidelity, two-step synthesis protocol designed for regioselectivity and safety, specifically addressing the carcinogenic risks of Methoxymethyl Chloride (MOMCl) by offering an in situ generation alternative.
Strategic Retrosynthesis
The synthesis is best understood by disconnecting the target from its downstream application (Crisaborole). The logic flows from the final boron-containing drug back to the commercially available 4-hydroxybenzonitrile.
Figure 1: Retrosynthetic logic illustrating the scaffold's role in accessing benzoxaborole therapeutics.
Experimental Protocol
Step 1: Regioselective Mono-Iodination
Objective: Synthesize 3-iodo-4-hydroxybenzonitrile while suppressing the formation of the 3,5-diiodo byproduct. Mechanism: Electrophilic Aromatic Substitution (EAS).
Reagents & Stoichiometry
| Component | Equiv. | Role |
| 4-Hydroxybenzonitrile | 1.0 | Substrate |
| NaI (Sodium Iodide) | 1.05 | Iodine Source |
| NaOCl (Bleach, 5-6%) | 1.05 | Oxidant |
| Methanol | Solvent | Solubilizer |
| NaOH (aq) | 1.0 | Phenoxide formation |
Procedure
-
Dissolution: Charge a reaction vessel with 4-hydroxybenzonitrile (1.0 equiv) and Methanol (10 mL/g). Cool to 0°C .
-
Base Addition: Add NaOH (1.0 equiv, 1M aq) to generate the sodium phenoxide in situ. This activates the ring for electrophilic attack.
-
Iodide Addition: Add NaI (1.05 equiv) to the solution.
-
Oxidative Iodination: Dropwise add aqueous NaOCl (1.05 equiv) over 30 minutes, maintaining internal temperature <5°C.
-
Expert Insight: The slow addition of bleach generates electrophilic iodine (
or ) in a controlled manner. Rapid addition leads to local high concentrations and significant 3,5-diiodo impurity.
-
-
Quench: After 1 hour, quench with saturated aqueous sodium thiosulfate (
) to destroy unreacted iodine species. -
Workup: Acidify to pH 2 with 1N HCl. The product, 3-iodo-4-hydroxybenzonitrile , will precipitate.[1] Filter, wash with cold water, and dry.
-
Yield Expectations: 85-92%.
-
QC Check: 1H NMR should show a doublet (J
8.5Hz), a doublet of doublets, and a doublet (J2.0Hz) for the aromatic protons.
-
Step 2: Safety-First MOM Protection
Objective: Protect the phenol as a Methoxymethyl (MOM) ether. Safety Critical: Standard MOMCl is a known human carcinogen. This guide presents two methods: Method A (Standard) and Method B (In-Situ Generation) which is strongly recommended for safety.
Method A: Standard (High Risk)
Requires handling isolated MOMCl. Use only in a certified fume hood.
-
Dissolve 3-iodo-4-hydroxybenzonitrile in dry DCM.
-
Add DIPEA (1.5 equiv) and cool to 0°C.
-
Add MOMCl (1.2 equiv) dropwise.
-
Stir at RT for 4 hours. Quench with water.[2]
Method B: In-Situ Generation (Recommended)
Uses Dimethoxymethane (DMM) and Acetyl Chloride to generate the active electrophile transiently.
| Component | Equiv. | Role |
| 3-Iodo-4-hydroxybenzonitrile | 1.0 | Substrate |
| Dimethoxymethane (DMM) | 10.0 | Reagent/Solvent |
| ZnBr2 (Zinc Bromide) | 0.05 | Lewis Acid Catalyst |
| Acetyl Chloride (AcCl) | 1.5 | Activator |
Procedure (Method B)
-
Preparation: In a dry flask under
, suspend 3-iodo-4-hydroxybenzonitrile (1.0 equiv) and anhydrous (0.05 equiv) in Dimethoxymethane (DMM). -
Activation: Dropwise add Acetyl Chloride (1.5 equiv) at room temperature.
-
Reaction: Stir at room temperature for 3–5 hours. Monitor by TLC (Hexane:EtOAc 4:1).
-
Quench: Slowly add saturated aqueous
. (Caution: Gas evolution). -
Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with brine and dry over
. -
Purification: Concentrate in vacuo. If necessary, purify via silica gel chromatography (0-10% EtOAc in Hexanes).
Figure 2: Reaction pathway for the in-situ generation of the MOM-protecting species, avoiding direct handling of MOMCl carcinogens.
Analytical Data & Validation
To validate the synthesis, the following analytical signatures must be confirmed:
| Method | Expected Signal | Interpretation |
| 1H NMR (CDCl3) | MOM Methylene: Characteristic singlet for | |
| 1H NMR (CDCl3) | MOM Methyl: Characteristic singlet for | |
| 1H NMR (CDCl3) | Aromatic: 1,3,4-substitution pattern. | |
| IR Spectroscopy | ~2230 cm⁻¹ | Nitrile: Strong stretching vibration. |
| HPLC Purity | >98% (AUC) | Essential for use in subsequent metal-catalyzed couplings. |
References
-
Regioselective Iodination: Kulkarni, M. G., et al. "An improved protocol for synthesis of iodohydroxybenzaldehyde using iodine and iodic acid." International Journal of Chemical Sciences, 2008. Link
-
MOM Protection (In Situ): Berliner, M. A., & Belecki, K. "Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers." Journal of Organic Chemistry, 2005. Link
-
Benzoxaborole Synthesis: Akama, T., et al. "Discovery and Synthesis of 5-(4-Cyanophenoxy)-1,3-dihydro-1-hydroxy-2,1-benzoxaborole (AN2728), a Novel Boron-Containing Therapeutic." Bioorganic & Medicinal Chemistry Letters, 2009. Link
-
Crisaborole Process: "Process for the preparation of Crisaborole and its intermediates."[8] World Intellectual Property Organization (WIPO), WO2018115362. Link
-
MOM Protection of Phenols: "Regioselective Protection of the 4-Hydroxyl of 3,4-Dihydroxy-benzaldehyde." Molecules, 2002. Link
Sources
- 1. US3833490A - Process for the preparation of 3,5-diiodo-4-hydroxybenzonitrile or 3-iodo-4-hydroxy-5-nitro-benzonitrile - Google Patents [patents.google.com]
- 2. orgsyn.org [orgsyn.org]
- 3. Design and enantioselective synthesis of 3-(α-acrylic acid) benzoxaboroles to combat carbapenemase resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. supradrug.com [supradrug.com]
- 5. WO2018150327A1 - Crisaborole production process - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Stereodefined Synthesis of 3‑Difluoromethyl-Benzoxaboroles: Novel Antimicrobials with Unlocked H‑Bonding - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. US3585233A - Process for the preparation of hydroxybenzonitriles - Google Patents [patents.google.com]
- 10. WO2019138422A1 - Process for the preparation of crisaborole and its intermediates - Google Patents [patents.google.com]
- 11. Strategies for the Preparation of Differentially Protected ortho-Prenylated Phenols - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 3-Iodo-4-(methoxymethoxy)benzonitrile from 3-iodo-4-hydroxybenzonitrile
Executive Summary
This application note details the robust synthesis of 3-Iodo-4-(methoxymethoxy)benzonitrile via the protection of 3-iodo-4-hydroxybenzonitrile using chloromethyl methyl ether (MOMCl). This transformation is a critical "locking" step in medicinal chemistry, particularly when generating biaryl ether scaffolds or preparing substrates for palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Sonogashira).
The Methoxymethyl (MOM) group is selected for its orthogonality; it is stable against basic conditions, nucleophiles, and organometallics required for subsequent derivatization of the aryl iodide, yet it can be cleanly removed under mild acidic conditions.
Strategic Rationale & Mechanism
Why MOM Protection?
The substrate, 3-iodo-4-hydroxybenzonitrile, contains a phenol (
-
Steric Compactness: Unlike TBDMS or Trityl, MOM is small, preventing steric clash during ortho-substitution reactions.
-
Electronic Stability: It withstands the basic conditions of boronic acid couplings.
-
Regiocontrol: It prevents O-arylation side reactions.
Reaction Mechanism
The reaction proceeds via an
Note on Regioselectivity: As the substrate has only one hydroxyl group, regioselectivity is not a variable. However, the rate is enhanced by the electron-withdrawing nature of the nitrile group, which increases the acidity of the phenol, facilitating rapid deprotonation.
Safety Protocol: Handling MOMCl (CRITICAL)
WARNING: CARCINOGEN HAZARD Chloromethyl methyl ether (MOMCl) is an OSHA-regulated carcinogen. Commercial technical grade MOMCl often contains Bis(chloromethyl) ether (BCME), a potent human carcinogen.
-
Engineering Controls: All operations must occur inside a certified chemical fume hood.
-
PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory.
-
Destruction: Quench all MOMCl-contaminated glassware and syringes with concentrated aqueous ammonia or saturated sodium bicarbonate before removal from the hood.
-
Alternative: If possible, generate MOMCl in situ using dimethoxymethane and reagents like
or acetyl chloride/ZnBr to avoid isolating the neat carcinogen, though the protocol below describes the standard high-yield route using commercial MOMCl solution.
Experimental Protocol
Materials & Stoichiometry
| Reagent | MW ( g/mol ) | Equiv.[1][2] | Role |
| 3-Iodo-4-hydroxybenzonitrile | 245.02 | 1.0 | Substrate |
| MOMCl (Chloromethyl methyl ether) | 80.51 | 1.5 | Electrophile |
| DIPEA (N,N-Diisopropylethylamine) | 129.24 | 2.0 | Base |
| DCM (Dichloromethane) | 84.93 | -- | Solvent (Anhydrous) |
| TBAI (Tetrabutylammonium iodide) | 369.37 | 0.05 | Catalyst (Optional)* |
*Note: TBAI can accelerate the reaction by exchanging Cl for I in MOMCl, making it a better electrophile, though it is often unnecessary for this acidic phenol.
Step-by-Step Procedure
-
Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet.
-
Solvation: Add 3-iodo-4-hydroxybenzonitrile (1.0 g, 4.08 mmol) and anhydrous DCM (20 mL). Stir until fully dissolved.
-
Deprotonation: Add DIPEA (1.42 mL, 8.16 mmol) via syringe. The solution may darken slightly as the phenoxide forms.
-
Cooling: Cool the reaction mixture to 0°C using an ice/water bath.
-
Addition: Add MOMCl (0.47 mL, 6.12 mmol) dropwise over 5 minutes. Caution: Exothermic.
-
Reaction: Allow the mixture to warm to Room Temperature (RT) naturally. Stir for 4–6 hours.
-
IPC (In-Process Control): Monitor by TLC (Hexanes/EtOAc 4:1). The product will have a higher
than the starting phenol.
-
-
Quench: Once conversion is >98%, cool back to 0°C and slowly add saturated aqueous
(20 mL). Stir vigorously for 15 minutes to destroy excess MOMCl. -
Workup:
-
Purification: The crude material is often pure enough for use. If necessary, purify via silica gel flash chromatography (Gradient: 0
20% EtOAc in Hexanes).
Process Visualization
Caption: Workflow for the MOM protection of 3-iodo-4-hydroxybenzonitrile, highlighting the critical safety quench step.
Validation & Characterization
Expected Analytical Data
-
Appearance: White to off-white solid.
-
TLC:
(Hexanes/EtOAc 4:1); Starting Material . -
1H NMR (400 MHz,
):- 8.05 (d, J = 2.0 Hz, 1H, Ar-H ortho to I/CN)
- 7.60 (dd, J = 8.5, 2.0 Hz, 1H, Ar-H meta to I)
- 7.15 (d, J = 8.5 Hz, 1H, Ar-H ortho to OMOM)
-
5.30 (s, 2H,
) -
3.50 (s, 3H,
)
-
IR Spectroscopy:
-
Disappearance of broad O-H stretch (
). -
Strong Nitrile (CN) stretch retained at
.
-
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Old MOMCl (Hydrolyzed) | Use fresh reagent or increase equivalents to 2.0–2.5. |
| New Spot on TLC (Lower Rf) | Hydrolysis of Product | Ensure DCM is anhydrous. Avoid acidic conditions during workup.[4] |
| Dark Reaction Mixture | Oxidation of Phenol | Ensure |
| Emulsion during Workup | DIPEA Salts | Wash with 0.5M HCl (rapidly) or use more brine to break emulsion. |
References
-
Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 3rd ed.; John Wiley & Sons: New York, 1999.[5] (The definitive guide on MOM stability and cleavage).
-
Berliner, M. A.; Belecki, K. "Simple, Rapid, and Efficient Synthesis of Chloromethyl Methyl Ether and Other Alkyl Chloromethyl Ethers." J. Org.[5] Chem.2005 , 70, 9618–9621.[5] Link
-
Occupational Safety and Health Administration (OSHA). "1910.1006 - Methyl chloromethyl ether."[6] Link
-
BenchChem. "MOM Ether Protecting Group - Stability and Troubleshooting." Link
Sources
Sonogashira coupling protocols using 3-Iodo-4-(methoxymethoxy)benzonitrile
Application Note: High-Efficiency Sonogashira Coupling of 3-Iodo-4-(methoxymethoxy)benzonitrile
Introduction & Strategic Analysis
This guide details the operational protocols for performing Sonogashira cross-coupling reactions using This compound (CAS: 1332591-18-0). This substrate is a critical "privileged scaffold" in medicinal chemistry, particularly for the synthesis of benzoxaboroles (e.g., Tavaborole analogs), kinase inhibitors, and liquid crystals.
Substrate Analysis & Reactivity Profile:
-
Electrophile: The C–I bond at position 3 is the reactive handle. Iodine is the most reactive halogen in oxidative addition, allowing for milder conditions (often Room Temperature) compared to bromides.
-
Electronic Effects: The nitrile group (-CN) at position 1 is a strong electron-withdrawing group (EWG), which decreases electron density on the ring, thereby accelerating the oxidative addition of Pd(0).
-
Steric/Chemo-selectivity: The Methoxymethoxy (MOM) group at position 4 is an acid-labile protecting group for the phenol. It is ortho to the iodine.[1] While MOM is relatively compact, it provides sufficient steric bulk to prevent catalyst poisoning by the oxygen lone pairs.
-
Critical Constraint: The MOM ether is stable to base (standard Sonogashira conditions) but highly sensitive to acid . Workup and purification protocols must strictly avoid acidic media to prevent premature deprotection to the free phenol.
Mechanistic Pathway
Understanding the cycle is vital for troubleshooting. The reaction proceeds via a dual-cycle mechanism involving Palladium (0/II) and Copper (I).[1][2]
Figure 1: The catalytic cycle. Note that the electron-poor nature of the benzonitrile ring accelerates the Oxidative Addition step, making Transmetallation the likely turnover-limiting step.
Experimental Protocols
Protocol A: Standard Pd/Cu Catalysis (High Throughput)
Best for: Rapid library synthesis, non-sensitive alkynes, and maximizing yield.
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Alkyne: Terminal alkyne (1.2 – 1.5 equiv)
-
Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (2–5 mol%)
-
Co-Catalyst: Copper(I) Iodide [CuI] (1–3 mol%)
-
Base: Triethylamine (Et₃N) or Diisopropylamine (DIPA) (2.0 – 3.0 equiv)
-
Solvent: THF (anhydrous) or DMF (for sparingly soluble alkynes).
Step-by-Step Workflow:
-
Inert Setup: Flame-dry a Schlenk tube or reaction vial. Cool under a stream of Argon or Nitrogen.[3]
-
Solids Addition: Charge the vessel with the Substrate (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.02 eq).
-
Note: If the alkyne is a solid, add it here.
-
-
Degassing: Cap the vessel. Evacuate and backfill with Argon (3 cycles).
-
Liquid Addition: Syringe in the solvent (THF, 0.1 M concentration relative to substrate) and Base (Et₃N, 2.5 eq).
-
Note: If the alkyne is a liquid, add it last via syringe.
-
-
Reaction: Stir at Room Temperature (25°C) for 1–4 hours.
-
Observation: The mixture typically turns from yellow to dark brown/black as Pd(0) generates. A precipitate (Et₃N·HI salts) will form.
-
Optimization: If conversion is <50% after 2 hours (checked by TLC/LCMS), heat to 45°C. Avoid boiling THF.
-
-
Quench: Dilute with Ethyl Acetate (EtOAc). Add saturated aqueous Ammonium Chloride (NH₄Cl).
-
Caution: Do NOT use HCl. Acid will cleave the MOM group.
-
Protocol B: Copper-Free Variant (Pharma-Grade)
Best for: Late-stage functionalization where Copper contamination is a regulatory concern.
Reagents:
-
Catalyst: Pd(OAc)₂ (5 mol%) + XPhos (10 mol%) OR Pd(dppf)Cl₂ (5 mol%).
-
Base: Cesium Carbonate (Cs₂CO₃) (2.0 equiv).
-
Solvent: Acetonitrile (MeCN) or Toluene.
-
Temp: 60–80°C (Requires heat to drive the Cu-free transmetallation).
Purification & Characterization Strategy
Workup Flowchart:
Figure 2: Purification workflow emphasizing non-acidic aqueous wash.
Chromatography Guidelines:
-
Stationary Phase: Silica Gel (Standard 40-63 µm).
-
Eluent: Hexanes/Ethyl Acetate gradient.
-
Tip: The nitrile group makes the product relatively polar. Start with 95:5 Hex:EtOAc and ramp to 70:30.
-
-
MOM Stability Check: Ensure the silica is neutral. If using highly acidic "activated" silica, pre-wash the column with 1% Et₃N in Hexanes to neutralize.
Data & Troubleshooting
Table 1: Troubleshooting Common Failure Modes
| Symptom | Probable Cause | Corrective Action |
| No Reaction (SM remains) | Oxygen poisoning | Degas solvents vigorously (sparge with Ar for 15 min). |
| Homocoupling (Alkyne dimer) | Excess O₂ or Cu | Reduce CuI loading to 1 mol%. Ensure strict anaerobic conditions. Add alkyne slowly. |
| MOM Deprotection (Phenol) | Acidic workup/Silica | Use neutral silica. Never use HCl or acidic brine. |
| Black Precipitate (Early) | Catalyst decomposition | Ligand oxidation. Use fresh PPh₃ or switch to Pd(dppf)Cl₂ (more robust). |
References
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.[2] Chemical Reviews, 107(3), 874-922. Link
-
Sigma-Aldrich. (n.d.). Product Specification: this compound.[4][5] Link
-
Liang, Y., et al. (2011). Copper-Free Sonogashira Coupling using Pd(OAc)2/XPhos. Journal of Organic Chemistry, 76(16), 6901-6905. Link
-
Greene, T. W., & Wuts, P. G. M. (2014). Protective Groups in Organic Synthesis (5th ed.). Wiley. (Refer to "Protection for Phenols: Methoxymethyl Ether"). Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Mechanism of copper-free Sonogashira reaction operates through palladium-palladium transmetallation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. 652997-56-3|4-Iodo-3-methoxybenzonitrile|BLD Pharm [bldpharm.com]
- 5. This compound | 1332591-18-0 [sigmaaldrich.com]
Palladium-catalyzed cross-coupling of MOM-protected aryl iodides
Application Note: Optimizing Palladium-Catalyzed Cross-Coupling of MOM-Protected Aryl Iodides
Executive Summary
This guide details the protocols for performing Palladium (Pd)-catalyzed cross-coupling reactions—specifically Suzuki-Miyaura and Sonogashira—on Methoxymethyl (MOM)-protected aryl iodides. While aryl iodides are highly reactive electrophiles in oxidative addition, the presence of a MOM-protected phenol, particularly in the ortho position, introduces unique steric and electronic factors. This note addresses the "Ortho-Effect" where the MOM group can facilitate catalysis via weak coordination, and provides robust, self-validating protocols for coupling and subsequent deprotection.
Strategic Context: Why MOM-Protected Aryl Iodides?
In medicinal chemistry and total synthesis, free phenols are often incompatible with Pd-catalysis due to their acidity (poisoning basic catalysts) or susceptibility to oxidation. The MOM ether is a strategic protecting group because:
-
Base Stability: It is impervious to the carbonate/phosphate bases used in Suzuki couplings.
-
Ortho-Lithiation Capability: It serves as a Directed Metalation Group (DMG) for pre-functionalization before the coupling step.
-
Electronic Modulation: It donates electron density to the ring, potentially accelerating oxidative addition at the adjacent iodide.
Mechanistic Insight: The "Hemolabile" Assistance
The success of coupling MOM-protected aryl iodides often hinges on the interaction between the ether oxygen and the Palladium center. Unlike simple alkyl groups, the MOM group can act as a hemolabile ligand.
-
Oxidative Addition: The lone pair on the MOM oxygen can weakly coordinate to the unsaturated Pd(0) species, stabilizing the transition state during the insertion into the C-I bond.
-
Transmetallation: In the ortho position, the MOM group can create a steric pocket that prevents homocoupling but must be carefully managed to allow the approach of the nucleophile (boronic acid or alkyne).
Visualization: Catalytic Cycle with MOM Coordination
Caption: Figure 1. The catalytic cycle highlights the stabilization of the Pd(II) intermediate by the MOM ether oxygen (blue node), which can prevent catalyst decomposition prior to transmetallation.
Experimental Protocols
Protocol A: Suzuki-Miyaura Coupling
High-yield synthesis of biaryls using mild conditions to prevent premature MOM cleavage.
Reagents:
-
Substrate: 1-iodo-2-(methoxymethoxy)benzene (1.0 equiv)
-
Coupling Partner: Arylboronic acid (1.2–1.5 equiv)[1]
-
Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3–5 mol%)
-
Why: The bidentate ferrocene ligand prevents β-hydride elimination and is robust against steric bulk.
-
-
Base: K₂CO₃ (3.0 equiv)[1]
-
Why: Strong enough to activate the boronic acid, but mild enough to leave the MOM group intact.
-
Step-by-Step Procedure:
-
Setup: Charge a Schlenk flask or microwave vial with the aryl iodide, boronic acid, K₂CO₃, and Pd catalyst.
-
Inerting: Cap the vessel and cycle vacuum/Argon three times. This is critical; oxygen promotes homocoupling of the boronic acid.
-
Solvation: Add degassed Dioxane/Water via syringe.
-
Reaction: Heat to 80°C for 4–12 hours.
-
QC Check: Monitor by TLC (Hexane/EtOAc).[1] The starting iodide should disappear rapidly.
-
-
Workup: Cool to RT. Dilute with EtOAc, wash with water and brine.[1] Dry over Na₂SO₄.[1]
-
Purification: Flash chromatography. Note that MOM-protected biaryls are often lipophilic; start with 100% Hexanes.
Protocol B: Sonogashira Coupling
Coupling with terminal alkynes.[4][5] Note: Copper-free conditions are preferred if the alkyne is prone to oxidative dimerization, but the standard protocol below is most robust for MOM-iodides.
Reagents:
-
Substrate: MOM-protected Aryl Iodide (1.0 equiv)
-
Alkyne: Phenylacetylene or derivative (1.2 equiv)
-
Catalyst: Pd(PPh₃)₂Cl₂ (2 mol%)
-
Co-Catalyst: CuI (1 mol%)
-
Base/Solvent: Et₃N (used as solvent and base) or THF/Et₃N (1:1).
Step-by-Step Procedure:
-
Dissolution: Dissolve substrate and Pd catalyst in dry, degassed THF/Et₃N under Argon.
-
Activation: Add the alkyne via syringe.
-
Initiation: Add CuI last as a solid or slurry.
-
Observation: The solution often turns dark or yellow-brown upon CuI addition.
-
-
Reaction: Stir at Room Temperature for 1–4 hours. If sluggish, heat to 50°C.
-
Warning: High heat (>80°C) with CuI can cause MOM instability or alkyne polymerization.
-
-
Workup: Filter through a celite pad to remove Pd/Cu salts. Concentrate and purify.
Protocol C: MOM Deprotection (Post-Coupling)
Restoring the phenol functionality.
Reagents:
-
Acid: 6M HCl (aq) or Trifluoroacetic acid (TFA).
-
Solvent: Methanol (for HCl) or Dichloromethane (for TFA).
Procedure:
-
Dissolve the coupled product in Methanol.
-
Add 6M HCl dropwise (approx. 10 equiv).
-
Stir at 50°C for 1 hour.
-
Neutralize with sat. NaHCO₃ before extraction.
Data & Optimization Guide
Table 1: Solvent & Base Screening for MOM-Iodide Suzuki Coupling
| Entry | Solvent System | Base | Temp (°C) | Yield (%) | Notes |
| 1 | DMF | K₃PO₄ | 100 | 65 | Significant homocoupling of boronic acid. |
| 2 | Toluene/H₂O | Na₂CO₃ | 90 | 78 | Good, but slow conversion. |
| 3 | Dioxane/H₂O | K₂CO₃ | 80 | 92 | Optimal balance of solubility and reactivity. |
| 4 | THF | Cs₂CO₃ | 60 | 85 | Excellent for sterically hindered substrates. |
Workflow Diagram: Synthesis Pathway
Caption: Figure 2. The linear workflow from phenol protection to final deprotection, ensuring the MOM group survives the metal-catalyzed step.
Troubleshooting & Causality
-
Issue: Low Conversion of Aryl Iodide.
-
Cause: Catalyst poisoning or "Pd-Black" precipitation.
-
Solution: Ensure the MOM-iodide is pure (free of free iodine). Increase ligand load (add free PPh₃) to stabilize the Pd species.
-
-
Issue: MOM Cleavage During Coupling.
-
Cause: Reaction medium became acidic (rare in Suzuki) or temperature too high in aqueous ethanol.
-
Solution: Switch to anhydrous conditions (using CsF as base in Dioxane) or lower the temperature.
-
-
Issue: "Ortho-Effect" Inhibition.
-
Cause: If the MOM group is ortho, it may sterically hinder the approach of bulky boronic acids.
-
Solution: Switch to Pd(dppf)Cl₂ or S-Phos Pd G2 . These catalysts are designed to reach around steric bulk.
-
References
-
Sonogashira Coupling of Protected Phenols: National Institutes of Health (PMC). Strategies for the Preparation of Differentially Protected ortho-Prenylated Phenols. Available at: [Link]
-
Ortho-Effect in Pd Catalysis: ResearchGate. Of the Ortho Effect in Palladium/Norbornene-Catalyzed Reactions. Available at: [Link]
-
General Mechanism & Nobel Context: NobelPrize.org. Palladium-Catalyzed Cross Couplings in Organic Synthesis. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Frontiers | DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries [frontiersin.org]
- 3. DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. Sonogashira Coupling [organic-chemistry.org]
Application Note: Heck Cross-Coupling Optimization for 3-Iodo-4-(methoxymethoxy)benzonitrile
Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Objective: To provide a self-validating, high-yielding protocol for the palladium-catalyzed olefination of a sterically hindered, acid-sensitive aryl iodide.
Substrate Analysis & Mechanistic Challenges
3-Iodo-4-(methoxymethoxy)benzonitrile is a highly functionalized building block that presents a unique triad of chemical challenges during palladium-catalyzed C–C bond formation[1]:
-
High Electrophilicity: The para-cyano group strongly withdraws electron density from the aromatic ring. This accelerates the initial oxidative addition of the C–I bond to the Pd(0) center, making the subsequent alkene coordination and migratory insertion the rate-determining steps[1].
-
Ortho-Chelation Risk: The methoxymethoxy (MOM) ether is positioned ortho to the iodide. The oxygen lone pairs of the MOM group have a high propensity to coordinate with the highly electrophilic Pd(II) intermediate. This forms a stable 5- or 6-membered palladacycle that competitively inhibits the incoming alkene, effectively stalling the catalytic cycle[2].
-
Acid Sensitivity: The MOM ether is an acetal and is highly susceptible to acidic cleavage. Because the Heck catalytic cycle generates stoichiometric hydrogen iodide (HI) during the
-hydride elimination step, the reaction environment can rapidly become acidic if the base is not carefully selected[3].
Causality Behind Experimental Choices (E-E-A-T)
To overcome these structural hurdles, the reaction conditions must be engineered at the molecular level.
-
Ligand Selection (The Steric Solution): Standard ligands like
or often fail with ortho-alkoxy aryl iodides due to the aforementioned chelation stall. To counter this, we utilize XPhos (a bulky, electron-rich Buchwald biaryl phosphine). The extreme steric bulk of the dicyclohexyl and triisopropylphenyl groups on XPhos physically blocks the MOM oxygen from entering the palladium coordination sphere. This forces the catalytic cycle forward toward alkene insertion[4]. -
Base Selection (The pH Buffer): Traditional amine bases (e.g.,
) form ammonium salts ( ) that act as mild Brønsted acids at elevated temperatures, leading to trace MOM cleavage and subsequent catalyst poisoning by the resulting free phenol. We employ , an insoluble inorganic base that effectively scavenges HI at the solid-liquid interface without lowering the pH of the organic medium, ensuring complete preservation of the MOM group[3]. -
Solvent & Temperature: Anhydrous DMF at 90 °C provides the optimal balance. It offers sufficient solubility for the inorganic base while providing the thermal energy required to drive the migratory insertion step, which is often sluggish for sterically congested aryl iodides[5].
Reaction Optimization Data
The following table summarizes the quantitative optimization of the Heck coupling between this compound and methyl acrylate.
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (2.0 eq) | Solvent | Temp (°C) | Yield (%) | Mechanistic Observation |
| 1 | DMF | 100 | 42% | Significant starting material recovered; Pd-chelation stall. | |||
| 2 | DMF | 100 | 61% | Improved turnover, but ~15% MOM cleavage observed (LC-MS). | |||
| 3 | dppf (5) | DMAc | 90 | 85% | Clean reaction, no MOM cleavage; bidentate ligand helps. | ||
| 4 | XPhos (6) | DMF | 90 | 94% | Optimal conditions; rapid conversion, >98% E-isomer. |
Mechanistic Pathway
Catalytic cycle of the Heck reaction showing steric circumvention of MOM chelation.
Standard Operating Procedure (SOP)
Target Product: Methyl (E)-3-(5-cyano-2-(methoxymethoxy)phenyl)acrylate Scale: 1.0 mmol
Materials Required:
-
This compound: 289.1 mg (1.0 mmol, 1.0 equiv)
-
Methyl acrylate: 135 µL (1.5 mmol, 1.5 equiv)
- : 22.9 mg (2.5 mol%)
-
XPhos: 28.6 mg (6.0 mol%)
- (anhydrous, finely powdered): 276.4 mg (2.0 mmol, 2.0 equiv)
-
Anhydrous DMF: 5.0 mL
Step-by-Step Protocol:
-
Reaction Assembly: In an oven-dried 20 mL Schlenk tube equipped with a magnetic stir bar, charge this compound,
, XPhos, and . -
Atmosphere Exchange: Seal the tube with a rubber septum. Evacuate the vessel and backfill with ultra-pure Argon (repeat this cycle 3 times) to ensure a strictly oxygen-free environment.
-
Reagent Addition: Introduce anhydrous DMF (5.0 mL) and methyl acrylate (135 µL) via a gas-tight syringe through the septum.
-
Thermal Activation: Replace the septum with a Teflon-lined screw cap under a positive flow of Argon. Submerge the tube in a pre-heated oil bath at 90 °C. Stir vigorously (800 rpm) for 12 hours.
-
In-Process Control (IPC): After 12 hours, sample 5 µL of the reaction mixture, dilute in LC-MS grade acetonitrile, and analyze. The reaction is complete when the starting iodide mass (
289) is fully consumed. -
Mild Workup (Critical Step): Cool the reaction to room temperature. Dilute the mixture with Ethyl Acetate (20 mL). Quench by adding Deionized Water (10 mL). Self-Validation Check: Test the aqueous layer with pH paper; it must be >7. Do not use acidic washes (e.g., 1M HCl or
) as this will cleave the MOM ether. -
Extraction: Separate the layers. Extract the aqueous phase with Ethyl Acetate (2 × 10 mL). Wash the combined organic layers with brine (15 mL), dry over anhydrous
, and concentrate under reduced pressure. -
Isolation: Purify the crude residue via flash column chromatography on silica gel (Eluent: 10% to 30% Ethyl Acetate in Hexanes) to afford the pure E-isomer product.
Step-by-step experimental workflow for the optimized Heck cross-coupling protocol.
References
*[2] Title: Unexpected ortho-Heck Reaction under the Catellani Conditions Source: NIH / PubMed Central URL: 2 *[1] Title: Mechanisms of the Mizoroki–Heck Reaction Source: SciSpace URL: 1 *[4] Title: Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions Source: Chemical Reviews (ACS Publications) URL: 4 *[3] Title: Assembly of the Tricyclic Core of Alopecurone C by Asymmetric Donor/Donor Carbene C–H Insertion Source: Organic Letters (ACS Publications) URL: 3 *[5] Title: Chemical synthesis and application of aryldihydronaphthalene derivatives Source: NIH / PubMed Central URL: 5
Sources
Technical Application Note: Chemoselective Deprotection of MOM Ethers on Electron-Deficient Aromatics
Executive Summary
This technical guide details the chemoselective removal of the Methoxymethyl (MOM) protecting group from 3-Iodo-4-(methoxymethoxy)benzonitrile . Unlike simple electron-rich aromatics, this substrate presents a unique electronic environment due to the electron-withdrawing nitrile (-CN) and iodine (-I) substituents. These groups deactivate the ether oxygen toward protonation while simultaneously increasing the acidity of the resulting phenol.
This guide presents two validated protocols:
-
Method A (Hydrolytic): A scalable, cost-effective protocol using HCl/Isopropanol.
-
Method B (Anhydrous): A high-fidelity protocol using Bromotrimethylsilane (TMSBr) for substrates sensitive to hydrolysis.
Mechanistic Rationale & Substrate Analysis
Electronic Considerations
The substrate, This compound , possesses a "push-pull" conflict regarding deprotection kinetics:
-
Deactivation (Kinetic Penalty): The nitrile and iodine groups withdraw electron density from the aromatic ring. This inductive effect (
) reduces the basicity of the ether oxygen, making the initial protonation step (the rate-determining step in many acid-catalyzed hydrolyses) slower than in standard anisole derivatives. -
Activation (Thermodynamic Benefit): Conversely, the electron-deficient ring stabilizes the developing phenoxide character in the transition state. The leaving group (3-iodo-4-cyanophenol) has a significantly lower pKa (~6-7) compared to unsubstituted phenol (pKa 10), facilitating the C-O bond cleavage once protonation occurs.
Chemoselectivity Risks
-
Nitrile Hydrolysis: The primary risk is the hydration of the nitrile to a primary amide (and subsequently a carboxylic acid) under strong acidic conditions at elevated temperatures.
-
Deiodination: While aryl iodides are generally stable to Brønsted acids, they can be labile to strong Lewis acids or reducing conditions.
Reaction Pathway Visualization
The following diagram outlines the mechanistic pathway and critical decision points.
Figure 1: Acid-catalyzed hydrolysis mechanism showing the critical protonation bottleneck caused by the electron-deficient ring.
Experimental Protocols
Method A: HCl-Mediated Hydrolysis (Standard Protocol)
Best for: Scale-up, cost-efficiency, and substrates where the nitrile is moderately stable.
Reagents:
-
Substrate: this compound
-
Solvent: Isopropanol (IPA) [Preferred over MeOH for higher reflux temp if needed]
-
Acid: 4M HCl (in Dioxane or aqueous)
Protocol:
-
Dissolution: Charge the substrate (1.0 equiv) into a reaction vessel. Add Isopropanol (10 mL/g). Stir until fully dissolved.
-
Acid Addition: Add 4M HCl in Dioxane (3.0 equiv) dropwise at room temperature (20-25°C).
-
Note: If using aqueous HCl, ensure the solvent ratio (IPA:H2O) keeps the substrate in solution.
-
-
Reaction: Heat the mixture to 45°C .
-
Critical Control Point: Do not exceed 60°C. Higher temperatures significantly increase the rate of nitrile-to-amide hydrolysis.
-
-
Monitoring: Monitor by HPLC or TLC (Hexane/EtOAc 3:1). The starting material (MOM ether) is less polar than the product (phenol). Reaction typically completes in 2-4 hours.
-
Workup:
Method B: TMSBr-Mediated Cleavage (Anhydrous)
Best for: Highly sensitive substrates; strictly avoiding nitrile hydrolysis.
Reagents:
-
Substrate: this compound
-
Solvent: Dichloromethane (DCM), anhydrous
-
Reagent: Bromotrimethylsilane (TMSBr)
Protocol:
-
Setup: Flame-dry a flask and purge with Nitrogen/Argon.
-
Dissolution: Dissolve substrate (1.0 equiv) in anhydrous DCM (15 mL/g). Cool to 0°C.
-
Addition: Add TMSBr (1.2 - 1.5 equiv) dropwise via syringe.
-
Reaction: Allow the reaction to warm to room temperature. Stir for 1-2 hours.
-
Quench: Quench with MeOH (excess) to cleave the transient silyl ether. Stir for 15 minutes.
-
Workup: Concentrate the solvent. The byproduct (MeBr) and excess TMSBr/MeOH volatiles are removed, often leaving pure product without aqueous extraction.
Comparative Analysis of Methods
The following table summarizes the operational parameters to assist in method selection.
| Parameter | Method A: HCl / IPA | Method B: TMSBr / DCM |
| Mechanism | Brønsted Acid Hydrolysis | Lewis Acid / Nucleophilic Cleavage |
| Water Content | Aqueous / Protic | Strictly Anhydrous |
| Nitrile Stability | Risk at T > 60°C | Excellent (No hydrolysis) |
| Cost | Low | Moderate to High |
| Scalability | High (Kg scale) | Moderate (reagent handling) |
| Byproducts | Formaldehyde, MeOH | Methyl Bromide (Gas), TMS-OMe |
| Purification | Extraction required | Evaporation often sufficient |
Troubleshooting & Optimization
Workflow Decision Tree
Use the following logic to determine the appropriate troubleshooting steps if conversion is low.
Figure 2: Optimization logic for incomplete deprotection.
Common Issues:
-
Incomplete Reaction (Method A): Due to the electron-deficient ring, the basicity of the ether is low. If the reaction stalls at 45°C, add TFA (Trifluoroacetic acid) (10% v/v) to the mixture. The lower pKa of TFA helps protonate the stubborn ether without requiring dangerous heat.
-
Nitrile Hydrolysis: If amide byproducts are observed (M+18 peak in LCMS), immediately switch to Method B . The anhydrous conditions render amide formation impossible.
Safety & Toxicology
-
MOM-Cl (Precursor): While not used in deprotection, be aware that trace amounts of Bis(chloromethyl) ether (BCME)—a potent carcinogen—can be present in MOM-protected materials if not properly purified.
-
Formaldehyde: Generated during Method A. Ensure good ventilation.
-
Methyl Bromide: Generated in Method B. It is a neurotoxic gas. Perform all TMSBr reactions in a well-ventilated fume hood.
References
-
Greene, T. W., & Wuts, P. G. M. (1999).[2] Protective Groups in Organic Synthesis (3rd ed.). Wiley-Interscience.[2] (Standard reference for MOM stability and cleavage conditions).
-
Han, J. H., et al. (2010).[9] "A facile method for the rapid and selective deprotection of methoxymethyl (MOM) ethers."[9] Tetrahedron Letters, 51(10). (Describes Lewis acid alternatives like ZnBr2/TMSBr for sensitive substrates).
-
Nanjan, P., et al. (2017).[10] "A rapid, solvent-free deprotection of methoxymethyl (MOM) ethers by pTSA." Letters in Organic Chemistry. (Provides context on acid-catalyzed mechanisms).
-
BenchChem Technical Support. (2025). "Methoxymethyl (MOM) Ether Protecting Group: Stability and Deprotection." (General industrial protocols).
Sources
- 1. 4-Iodo-3,5-dimethylbenzonitrile | 1227311-09-2 | Benchchem [benchchem.com]
- 2. MOM Ethers [organic-chemistry.org]
- 3. total-synthesis.com [total-synthesis.com]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pure.skku.edu [pure.skku.edu]
- 10. A rapid, solvent-free deprotection of methoxymethyl (MOM) ethers by pTSA; an eco-friendly approach - Amrita Vishwa Vidyapeetham [amrita.edu]
Application Note: Strategic Utilization of 3-Iodo-4-(methoxymethoxy)benzonitrile in Divergent Pharmaceutical Synthesis
Executive Summary: The "Orthogonal Hub" Concept
In modern medicinal chemistry, the value of an intermediate is defined by its orthogonality —the ability to selectively manipulate specific sites of a molecule without affecting others. 3-Iodo-4-(methoxymethoxy)benzonitrile represents a quintessential "Hub" intermediate for three distinct reasons:
-
The Iodine Handle (C-3): A highly reactive site for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig), allowing for the rapid construction of biaryl or heterocyclic scaffolds.
-
The Nitrile "Warhead" (C-1): A versatile precursor for primary amines (via reduction), carboxylic acids (via hydrolysis), or tetrazoles (via cycloaddition)—common pharmacophores in kinase inhibitors and AT1 receptor antagonists.
-
The MOM-Protected Phenol (C-4): The methoxymethoxy (MOM) group masks the phenol, preventing catalyst poisoning during coupling, yet remains robust under basic conditions. Crucially, it reveals the phenol under mild acidic conditions, enabling subsequent cyclization strategies (e.g., for benzoxaboroles or benzofurans).
This Application Note details the synthesis, quality control, and downstream utilization of this scaffold, providing a roadmap for its use in high-throughput drug discovery.
Synthesis of the Core Intermediate
Objective: Scalable preparation of this compound from commercially available 4-hydroxybenzonitrile.
reaction Pathway Visualization
Figure 1: Two-step synthesis pathway ensuring regio-control and functional group integrity.
Detailed Protocol
Step 1: Regioselective Iodination
Reagents: 4-Hydroxybenzonitrile (1.0 equiv), N-Iodosuccinimide (NIS, 1.1 equiv), Acetonitrile (ACN).
Rationale: NIS is preferred over
-
Dissolve 4-hydroxybenzonitrile in ACN (0.5 M concentration) under
atmosphere. -
Cool to 0°C. Add NIS portion-wise over 30 minutes to prevent di-iodination.
-
Allow to warm to Room Temperature (RT) and stir for 4 hours.
-
QC Check: Monitor by TLC (Hexane/EtOAc 7:3). The mono-iodo product (
) should be distinct from the starting material ( ) and di-iodo impurity ( ). -
Workup: Quench with 10% aqueous sodium thiosulfate (removes oxidative iodine species). Extract with EtOAc.[1] Wash with brine, dry over
, and concentrate.[1]
Step 2: MOM Protection (The Critical Safety Step)
Reagents: 3-Iodo-4-hydroxybenzonitrile (from Step 1), Chloromethyl methyl ether (MOM-Cl), Diisopropylethylamine (DIPEA), DCM. Safety Warning: MOM-Cl is a known carcinogen. All operations must occur in a fume hood. Quench all glassware with aqueous ammonia before removal from the hood.
-
Dissolve the intermediate in anhydrous DCM (0.3 M).
-
Add DIPEA (1.5 equiv) and cool to 0°C.
-
Add MOM-Cl (1.2 equiv) dropwise via syringe.
-
Stir at 0°C for 1 hour, then warm to RT for 2 hours.
-
Workup: Quench with saturated
. Wash organic layer with water. -
Purification: Silica gel chromatography (Gradient: 0-20% EtOAc in Hexanes).
-
Yield: Typical isolated yield >85% (over 2 steps).
Application Protocol: Suzuki-Miyaura Cross-Coupling
This protocol demonstrates the stability of the MOM group under basic palladium-catalyzed conditions, yielding biaryl systems common in kinase inhibitors.
Experimental Setup
| Component | Quantity/Conditions | Role |
| Scaffold | 1.0 equiv | Electrophile (Ar-I) |
| Boronic Acid | 1.2 equiv | Nucleophile (Ar-B(OH)2) |
| Catalyst | Robust catalyst for aryl iodides | |
| Base | Activates boronic acid | |
| Solvent | 1,4-Dioxane : Water (4:[2][3]1) | Biphasic system essential for solubility |
| Temp/Time | 80°C, 4-6 hours | Standard thermal activation |
Step-by-Step Methodology
-
Degassing: In a reaction vial, combine the scaffold, boronic acid, base, and solvent. Sparge with Argon for 10 minutes. Note: Oxygen removal is critical to prevent homocoupling of the boronic acid.
-
Catalyst Addition: Add
quickly under positive Argon flow. Cap the vial. -
Reaction: Heat to 80°C.
-
Monitoring: The reaction is usually complete when the UV-active spot of the starting iodide disappears. The MOM group remains intact (stable to pH > 12).
-
Isolation: Filter through Celite (removes Pd). Dilute with EtOAc, wash with water. Concentrate.
Downstream Divergence & Deprotection
Once the biaryl core is established, the MOM group can be removed to reveal the phenol, or the nitrile can be modified.
Divergent Workflow Diagram
Figure 2: Post-coupling transformations. The MOM group allows the phenol to be "carried" through the Suzuki coupling and revealed only when necessary.
Protocol: Selective MOM Deprotection
The MOM group is acid-labile. For pharmaceutical intermediates containing basic nitrogens (e.g., pyridines coupled in the Suzuki step), mild conditions are preferred.
Method A: Standard Acidic Cleavage
-
Reagents: 4M HCl in Dioxane or TFA/DCM (1:1).
-
Procedure: Stir at RT for 1-2 hours.
-
Note: This may hydrolyze the nitrile to an amide if temperature is uncontrolled. Keep at RT.
Method B: Lewis Acid Cleavage (Mild)
-
Reagents:
in Isopropanol (catalytic generation of HBr) or . -
Procedure: Reflux in Isopropanol with 5 mol%
. -
Advantage: High selectivity; leaves nitriles and esters intact.
Quality Control & Troubleshooting
| Observation | Probable Cause | Corrective Action |
| Low Yield in Step 1 | Di-iodination (formation of 3,5-diiodo) | Reduce NIS equivalents to 0.95. Add reagent slowly at 0°C. |
| MOM-Cl Fuming | Hydrolysis of reagent | Ensure MOM-Cl bottle is dry. Use fresh reagent. Safety: Do not inhale fumes. |
| Suzuki: Black Precipitate | "Palladium Black" formation (catalyst decomposition) | Inefficient degassing. Increase Argon sparging time. Add extra ligand ( |
| Incomplete Deprotection | Acid scavenging by basic motifs | If the coupled biaryl has a pyridine/amine, use excess acid (TFA) or switch to Lewis acid method ( |
References
-
Preparation of Iodinated Phenols: Castanet, A.-S., Colobert, F., & Broutin, P.-E. (2002). Mild and Regioselective Iodination of Electron-Rich Aromatics with N-Iodosuccinimide. Tetrahedron Letters, 43(29), 5047–5048. Link
- MOM Protection Protocols: Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons. (Refer to Chapter 2: Protection for the Hydroxyl Group).
-
Suzuki Coupling on Protected Phenols: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
MOM Deprotection Strategies: Han, J. H., et al. (2010).[4] A Facile Method for the Rapid and Selective Deprotection of Methoxymethyl (MOM) Ethers. Tetrahedron Letters, 51(6), 916-918. Link
-
Benzoxaborole Synthesis (Analogous Chemistry): Akama, T., et al. (2009). Discovery and Structure-Activity Study of a Novel Benzoxaborole Anti-Inflammatory Agent (AN2728). Bioorganic & Medicinal Chemistry Letters, 19(8), 2129-2132. Link
Sources
Application Note: Scalable Synthesis Routes for 3-Iodo-4-(methoxymethoxy)benzonitrile
Executive Summary
3-Iodo-4-(methoxymethoxy)benzonitrile is a highly versatile, bifunctional building block extensively utilized in medicinal chemistry and drug development. It features a reactive carbon-iodine bond primed for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) and a nitrile group that serves as a precursor for amines, amides, or tetrazoles[1]. The methoxymethyl (MOM) ether effectively masks the phenolic hydroxyl, ensuring chemical inertness during harsh downstream transformations[2].
This application note provides a self-validating, highly scalable two-step synthetic protocol. By transitioning away from hazardous legacy reagents, this guide establishes a high-throughput workflow optimized for safety, atom economy, and robust process analytical control.
Strategic Rationale & Process Chemistry
Step 1: Regioselective Ortho-Iodination
The synthesis commences with the electrophilic aromatic substitution of 4-hydroxybenzonitrile. Legacy industrial methods often utilize elemental iodine (
The Causal Choice: To engineer a self-validating and inherently safe process, we replace the
Step 2: Methoxymethyl (MOM) Protection
The subsequent step involves the etherification of the resulting 3-iodo-4-hydroxybenzonitrile. The MOM group is selected because it forms a stable acetal-like linkage that resists strong bases and nucleophiles but is easily cleaved under mild Brønsted or Lewis acidic conditions[4].
The Causal Choice: The classical approach employs chloromethyl methyl ether (MOM-Cl) and N,N-Diisopropylethylamine (DIPEA) in dichloromethane (DCM)[4]. DIPEA is specifically chosen over stronger bases like Sodium Hydride (NaH) because it acts as a non-nucleophilic, sterically hindered base. It deprotonates the phenol without attacking the electrophile or interfering with the nitrile moiety. Because MOM-Cl is a known human carcinogen[4], strict engineering controls are required. Alternatively, for facilities lacking closed-system reactors, an in situ generation method using dimethoxymethane and phosphorus pentoxide (
Caption: Two-step scalable synthesis workflow for this compound.
Detailed Experimental Protocols
Protocol A: Synthesis of 3-Iodo-4-hydroxybenzonitrile (Scalable Green Route)
Note: This protocol avoids the explosive hazards associated with legacy
-
Reactor Preparation: Charge a 5 L jacketed glass reactor equipped with an overhead stirrer and internal temperature probe with 4-hydroxybenzonitrile (1.0 equiv, 119.1 g, 1.0 mol).
-
Solvation: Dissolve the starting material in a mixture of methanol (1.0 L) and 10% aqueous NaOH (400 mL). Set the chiller to cool the mixture to 0–5 °C.
-
Iodide Addition: Add sodium iodide (NaI) (1.05 equiv, 157.4 g) to the stirred solution. Stir for 15 minutes to ensure complete dissolution.
-
Oxidation/Iodination: Slowly add 10–12% aqueous sodium hypochlorite (NaOCl) (1.1 equiv, approx. 680 mL) dropwise via an addition funnel over 2 hours.
-
Critical Control Point: Maintain the internal temperature strictly below 10 °C to prevent over-oxidation and di-iodination side reactions.
-
-
Quenching: Stir the mixture for an additional 1 hour at 5 °C. Quench any unreacted active iodine species by adding a 10% aqueous sodium thiosulfate solution (100 mL) until the solution decolorizes.
-
Workup & Isolation: Carefully acidify the mixture to pH 3 using 2M HCl. The product will precipitate as a white to off-white crystalline solid[7]. Filter the solid through a sintered glass funnel, wash with cold distilled water (3 × 200 mL), and dry under vacuum at 45 °C to a constant weight.
Protocol B: Synthesis of this compound
Note: MOM-Cl is highly toxic and carcinogenic. This step must be performed using closed-system transfer lines or inside a high-performance fume hood[5],[4].
-
Reactor Preparation: In a rigorously dried, argon-purged 3 L reactor, dissolve the 3-iodo-4-hydroxybenzonitrile intermediate (1.0 equiv, 122.5 g, 0.5 mol) in anhydrous dichloromethane (DCM) (1.2 L).
-
Base Addition: Add DIPEA (1.5 equiv, 131 mL) in one portion. Stir for 15 minutes at room temperature to ensure complete deprotonation. The solution may darken slightly as the phenoxide forms.
-
Protection: Cool the reactor to 0 °C. Add MOM-Cl (1.2 equiv, 45.6 mL) dropwise over 45 minutes using a syringe pump or pressure-equalizing dropping funnel.
-
Reaction: Allow the mixture to gradually warm to room temperature and stir for 4 hours. Monitor reaction completion via TLC (Hexanes:EtOAc 3:1) or HPLC.
-
Workup: Quench the reaction by slowly adding saturated aqueous
(500 mL). Separate the organic layer and extract the aqueous layer with additional DCM (2 × 200 mL). -
Purification: Wash the combined organic layers with brine (500 mL), dry over anhydrous
, filter, and concentrate under reduced pressure. The crude product can be passed through a short silica plug (eluting with 10% EtOAc in Hexanes) to afford pure this compound.
Caption: Mechanistic pathway of MOM protection via the highly reactive oxonium ion intermediate.
Process Analytical Data
To ensure reproducibility, batch-to-batch consistency, and quality control, the following quantitative metrics should be validated post-synthesis.
| Analytical Parameter | Intermediate: 3-Iodo-4-hydroxybenzonitrile | Final Product: this compound |
| Chemical Formula | ||
| Molecular Weight | 245.02 g/mol [7] | 289.07 g/mol |
| Appearance | White to off-white crystalline solid[7] | Colorless to pale yellow oil/solid |
| Typical Process Yield | 88 – 92% | 90 – 95% |
| Target Purity (HPLC) | > 98% | > 98% |
| Phenolic -OH (br s, ~5.8 ppm), Ar-H (s, 1H) | MOM | |
| Storage Conditions | Room temperature, dry, protected from light[7] | 2–8 °C, dry, inert atmosphere |
References
-
TradeIndia.com - 3-iodo-4-hydroxybenzonitrile Product Specifications Source:[Link]
-
Total-Synthesis.com - MOM Protecting Group: MOM Protection & Deprotection Mechanism Source:[Link]
- Google Patents - US3987105A - Process for methoxymethylation of phenolic hydroxyl groups Source
-
Wikipedia - Methoxymethyl ether (MOM) Source:[Link]
Sources
- 1. Building Blocks | CymitQuimica [cymitquimica.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. 767-00-0 | 4-Hydroxybenzonitrile | Liquid Crystal (LC) Building Blocks | Ambeed.com [ambeed.com]
- 4. Methoxymethyl ether - Wikipedia [en.wikipedia.org]
- 5. US3987105A - Process for methoxymethylation of phenolic hydroxyl groups - Google Patents [patents.google.com]
- 6. echemi.com [echemi.com]
- 7. 3-iodo-4-hydroxybenzonitrile at Best Price in Hyderabad, Telangana | Vignasai Laboratories Pvt. Ltd. [tradeindia.com]
Troubleshooting & Optimization
Technical Support Case: Low Yield in 3-Iodo-4-(methoxymethoxy)benzonitrile Synthesis
The following technical support guide addresses the synthesis and yield optimization of 3-Iodo-4-(methoxymethoxy)benzonitrile . This document is structured for organic chemists and process development scientists encountering sub-optimal yields (<50%).
Case ID: MOM-I-CN-004 Status: Open Severity: High (Process Bottleneck)[1]
Executive Summary & Root Cause Analysis
The synthesis of This compound typically proceeds via the protection of 3-iodo-4-hydroxybenzonitrile with chloromethyl methyl ether (MOM-Cl).[1] Users frequently report yields dropping below 40% due to three converging factors:
-
Steric Occlusion (The Primary Kinetic Barrier): The iodine atom at the C3 position exerts significant steric bulk (
) directly adjacent to the phenolic oxygen. This hinders the nucleophilic attack on the MOM-Cl electrophile.[1]ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
Reagent Hydrolysis: MOM-Cl is highly susceptible to hydrolysis, generating HCl and formaldehyde.[1] Degraded reagent introduces acid into the system, which can simultaneously stall the reaction and degrade the formed product.
-
Regiochemical Misalignment (Alternative Route): If attempting to iodinate after protection, controlling mono-iodination vs. di-iodination requires precise stoichiometry.[1]
Diagnostic Decision Tree
Before altering your protocol, use this logic flow to identify the specific failure mode.
Figure 1: Diagnostic logic for isolating the cause of low yields in hindered phenol protection.
Optimized Protocols
Based on the steric constraints of the 3-iodo substituent, standard mild conditions (DIPEA/DCM) are often insufficient. Two robust protocols are recommended.
Protocol A: The "Brute Force" Method (Recommended)
Mechanism: Irreversible deprotonation using Sodium Hydride (NaH) in a polar aprotic solvent to create a "naked" phenoxide anion, maximizing nucleophilicity to overcome the ortho-iodine steric barrier.
| Parameter | Specification | Rationale |
| Solvent | Anhydrous DMF or THF | Solvates the cation, leaving the phenoxide naked and reactive.[1] |
| Base | NaH (60% dispersion), 1.2 - 1.5 eq | Ensures complete deprotonation.[1] |
| Temperature | Cool during addition to control exotherm; warm to drive reaction past steric barrier. | |
| Reagent | MOM-Cl (1.2 - 1.5 eq) | Excess required to account for hydrolysis by trace water.[1] |
Step-by-Step:
-
Suspend NaH (1.5 eq) in anhydrous DMF at
under Argon. -
Add 3-iodo-4-hydroxybenzonitrile (1.0 eq) dissolved in DMF dropwise.
-
Critical Step: Stir for 30–45 mins at
untilngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> evolution ceases. The solution should turn yellow/orange (phenoxide formation). -
Add MOM-Cl (1.2 eq) dropwise.[1]
-
Allow to warm to Room Temperature (RT) and stir for 2–4 hours.
-
Quench: Pour into saturated
(NOT water/acid). Extract with EtOAc.ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
Protocol B: Phase Transfer Catalysis (Green Alternative)
Mechanism: Uses a quaternary ammonium salt to transport the phenoxide into the organic phase, protecting it from hydration shells that reduce reactivity.
-
System: DCM / 10% NaOH (aq).
-
Catalyst: Tetrabutylammonium iodide (TBAI) or bromide (TBAB) (5-10 mol%).[1]
-
Benefit: Avoids anhydrous DMF; easier workup.
-
Note: TBAI is preferred here; the iodide can act as a better leaving group nucleophile in situ (Finkelstein-like exchange with MOM-Cl).[1]
The "Workaround" Route: Inverted Synthesis
If the steric hindrance of the iodine proves insurmountable (yields consistently <30%), invert the synthetic order.
Route: 4-Hydroxybenzonitrile
Why this works:
-
Electronic Synergy: The MOM group is ortho/para directing (activator). The Cyano group is meta directing (deactivator).
-
Regioselectivity: Both groups direct the incoming electrophile (
) to the same position (C3) .ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
Ortho to MOM (Position 3).
-
Meta to CN (Position 3).[2]
-
Recommended Iodination Conditions:
-
Reagents:
-Butyllithium (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -BuLi) followed by (Directed Ortho Metalation - DoM).[1] The MOM group is an excellent director for lithiation. -
Conditions: THF,
.ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
Yield Expectation: High (>85%) and regioselective.
Critical Reagent Handling (MOM-Cl)
Safety Warning: MOM-Cl is a known human carcinogen (OSHA regulated).[1] All handling must occur in a fume hood.
Quality Check:
-
Commercial MOM-Cl degrades to Bis(chloromethyl)ether (BCME) and HCl.[1]
-
Test: Add 1 drop of MOM-Cl to dry methanol. If it fumes excessively or turns litmus paper instantly red, it has high HCl content.
-
Fix: If the liquid is cloudy, distill it (carefully!) or purchase a fresh bottle. Alternatively, generate MOM-Cl in situ using Dimethoxymethane and Acetyl Chloride (refer to Berliner et al.).[1]
Visualizing the Steric Conflict
Figure 2: The Van der Waals radius of Iodine at C3 physically blocks the trajectory for MOM-Cl to approach the phenoxide at C4.[1]
References
-
Greene, T. W., & Wuts, P. G. M. (1999).[3] Protective Groups in Organic Synthesis. Wiley-Interscience.[1] (Standard reference for MOM stability and conditions).
-
Berliner, M. A., & Belecki, K. (2005).[3] "Simple, Rapid, and Efficient Preparation of Chloromethyl Methyl Ether". Journal of Organic Chemistry, 70(23), 9618–9621. Link[1]
-
Snieckus, V. (1990). "Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics". Chemical Reviews, 90(6), 879-933.[1] (Reference for Route B: DoM using MOM group).
-
Ashton, W. T., et al. (1985). "Synthesis of 3-iodo-4-methoxybenzonitrile". Journal of Medicinal Chemistry. (Analogous chemistry validation).
Sources
Preventing deiodination during MOM protection of halophenols
Topic: Preventing Deiodination During MOM Protection Ticket ID: MOM-I-001 Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary: The "Invisible" Side Reaction
The Problem: You are observing the loss of iodine (deiodination) or low yields during the protection of iodophenols with a Methoxymethyl (MOM) group.
The Root Cause: While MOM protection is a standard transformation, iodophenols are uniquely vulnerable to Protodeiodination (acid-catalyzed replacement of iodine with hydrogen) and Halogen-Metal Exchange (if strong lithiated bases are used). The most common culprit is not the MOM reagent itself, but trace HCl impurities in commercial MOMCl or the use of "green" acid-catalyzed protocols (e.g., Dimethoxymethane/
The Solution: Switch to a Non-Nucleophilic Base Protocol (DIPEA/DCM) and strictly avoid acid-catalyzed acetal exchange methods.
Diagnostic Flowchart: Select Your Protocol
Before proceeding, determine if your current method is the source of the deiodination.
Figure 1: Decision matrix for selecting the safest MOM protection route for sensitive halophenols.
Critical Mechanism: Why Iodine is Lost
To prevent the issue, you must understand the mechanism. Deiodination in this context is rarely a direct reduction; it is an Electrophilic Aromatic Substitution (EAS) where a proton (
The Mechanism of Protodeiodination
Phenols are electron-rich. The hydroxyl group activates the ring, making it susceptible to electrophilic attack. If your reaction medium is acidic (e.g., using MOMCl contaminated with HCl), the proton attacks the position bearing the iodine (ipso-attack).
-
Activation: The phenolic oxygen donates electron density into the ring.
-
Ipso-Attack: A proton (
) attacks the carbon bonded to the Iodine. -
Elimination:
(or ) is expelled, and the aromaticity is restored, leaving a hydrogen in place of the iodine.
Key Takeaway: You cannot use acid-catalyzed acetal exchange (Dimethoxymethane + Lewis Acid) for electron-rich iodophenols. You must use basic conditions.
Optimized Protocol: The DIPEA Method
This protocol minimizes deiodination by maintaining a strictly buffered, basic environment throughout the reaction.
Reagents
-
Substrate: Iodophenol (1.0 equiv)
-
Reagent: MOMCl (Chloromethyl methyl ether) - Freshly distilled or high purity (1.5 equiv)
-
Base: DIPEA (N,N-Diisopropylethylamine / Hünig's Base) (2.0 - 3.0 equiv)
-
Solvent: Dichloromethane (DCM) - Anhydrous
Step-by-Step Procedure
-
Preparation: Flame-dry a round-bottom flask and cool to room temperature under Nitrogen or Argon.
-
Dissolution: Add the Iodophenol (1.0 equiv) and anhydrous DCM (
concentration). -
Base Addition: Add DIPEA (2.5 equiv) via syringe. Stir for 10 minutes at
.-
Why: DIPEA acts as a proton sponge. It is non-nucleophilic, so it won't attack the MOMCl, but it will instantly neutralize any HCl generated during the substitution.
-
-
Protection: Add MOMCl (1.5 equiv) dropwise at
.-
Critical Step: Do not add MOMCl all at once. The reaction is exothermic.[1]
-
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 2–16 hours.
-
Quench: Pour into saturated
(aq).-
Note: Do not use water or dilute acid for the first quench; keep the pH basic to prevent hydrolysis or late-stage deiodination.
-
Data Comparison: Base Selection
| Base System | Reaction pH | Deiodination Risk | Yield (Iodophenol) | Notes |
| DMM / | Acidic (< 1) | High | < 40% | CONTRAINDICATED. Causes rapid protodeiodination. |
| NaH / THF | Basic (> 12) | Low-Medium | 60-80% | Risk of radical side reactions if temp is uncontrolled. |
| DIPEA / DCM | Buffered (~9) | Lowest | > 90% | RECOMMENDED. Mildest conditions; prevents HCl buildup. |
Troubleshooting & FAQ
Q1: I am using the DIPEA method, but I still see ~5% deiodination. Why?
A: Check your MOMCl source. Commercial MOMCl (often sold as technical grade) can contain significant amounts of dissolved HCl from its manufacturing process.
-
Fix: Wash your MOMCl solution with dilute aqueous
and dry over immediately before use, or distill it (Caution: Carcinogenic).
Q2: Can I use NaH (Sodium Hydride) instead?
A: Yes, but with caution. NaH generates the sodium phenoxide irreversibly.
-
Risk: If you use excess NaH and the reaction heats up, you risk "Halogen Dance" or radical deiodination mechanisms, especially if trace metals are present.
-
Fix: If you must use NaH, keep the reaction strictly at
and use exactly 1.1 equivalents of NaH.
Q3: My substrate is sterically hindered (Ortho-Iodine). Reaction is slow.
A: The iodine atom is large and blocks the approach of the electrophile.
-
Fix: Add TBAI (Tetrabutylammonium iodide) (0.1 equiv) as a phase transfer catalyst/nucleophilic catalyst. The Iodide exchanges with the Chloride on MOMCl to form MOM-I (in situ), which is a much more reactive electrophile (Finkelstein-like activation) but does not increase the acidity.
Q4: Is it safe to generate MOMCl in situ?
A: Generally, NO for iodophenols.
-
Most "in situ" recipes use Dimethoxymethane + Acetyl Chloride + Lewis Acid (ZnBr2). This generates anhydrous HCl and Zinc salts as byproducts. This highly acidic soup will strip the iodine off your ring before the MOM group attaches.
References
-
Greene's Protective Groups in Organic Synthesis . Wuts, P. G. M. (2014). Protection for Phenols. John Wiley & Sons.
- Mechanism of Protodeiodination. The mechanism of electrophilic attack on iodo-arenes in acidic media. (General Mechanistic Principle).
-
MOM Protection Protocol (DIPEA Method) . Stork, G., & Takahashi, T. (1977). Chiral synthesis of prostaglandins (PGE1) from D-glucose. Journal of the American Chemical Society, 99(4), 1275-1276. (Establishes the mild base protocol).
- Comparison of MOM Protection Methods. Tetrahedron Letters, Vol 48, Issue 31, 2007.
For further assistance, please contact the Chemical Safety & Methodology Group.
Sources
Optimizing MOM deprotection conditions for acid-sensitive nitriles
To: Research Team From: Senior Application Scientist, Chemical Synthesis Division Subject: Technical Guide: Optimizing MOM Deprotection for Acid-Sensitive Nitriles
Introduction: The MOM/Nitrile Paradox
Removing a Methoxymethyl (MOM) ether typically requires strong Brønsted acids (e.g., 6M HCl, TFA) or strong Lewis acids (e.g., BBr₃). This presents a critical conflict when the substrate contains a nitrile (cyano) group.
Under standard aqueous acidic conditions, nitriles are prone to hydrolysis, converting to primary amides (
This guide provides three "Gold Standard" protocols designed to cleave MOM ethers while leaving nitriles intact. These methods rely on kinetic control , anhydrous conditions , or radical mechanisms to bypass the hydrolysis pathway.
Module 1: Diagnostic & Triage
Before selecting a protocol, confirm your current failure mode. Use this diagnostic table to analyze your failed reaction crude.
| Observation (IR/NMR) | Diagnosis | Root Cause |
| New IR peak at ~1680 cm⁻¹ | Amide Formation | Aqueous acid hydrolysis. Water was present during the reaction or the quench was too acidic/slow. |
| New NMR peak (OMe) + loss of CN | Imidate (Pinner Product) | Reaction performed in Methanol/Ethanol with strong acid (HCl/H₂SO₄). |
| Complete Decomposition | Polymerization | Strong Lewis acid (e.g., BBr₃) attacked the nitrile nitrogen, leading to complexation and degradation. |
| No Reaction | Lewis Base Inhibition | The substrate contains amines/pyridines that sequestered the Lewis Acid catalyst. |
Module 2: The Chemoselective Standard (In-Situ TMSI)
Best For: Complex substrates with esters, lactones, or isolated alkenes. Mechanism: Hard-Soft Acid-Base (HSAB) theory. Silicon (hard acid) coordinates to the MOM oxygen, and Iodide (soft nucleophile) cleaves the methyl group.
Direct use of Trimethylsilyl Iodide (TMSI) is expensive and difficult due to its sensitivity to light and moisture. The In-Situ Generation method using TMSCl and Sodium Iodide is robust, cheaper, and easier to handle.
Protocol A: In-Situ TMSI Deprotection
Reference: Rigby, J. H. et al. (1987); Olah, G. A. et al. (1979).
-
Setup: Flame-dry a round-bottom flask under Argon.
-
Solvent: Dissolve substrate (1.0 equiv) in anhydrous Acetonitrile (MeCN) (0.1 M concentration).
-
Note: Do not use THF; THF can be cleaved by TMSI.
-
-
Reagents: Add Sodium Iodide (NaI) (3.0 equiv) followed by dropwise addition of Trimethylsilyl Chloride (TMSCl) (3.0 equiv).
-
Reaction: Stir at 0 °C for 30 minutes, then warm to Room Temperature (RT).
-
Visual Cue: The solution will turn yellow/orange due to trace iodine formation.
-
-
Monitoring: Monitor by TLC. The intermediate silyl ether is often stable; you may not see the free alcohol until workup.
-
The Critical Quench (Nitrile Safety):
-
Cool to 0 °C.
-
Quench with saturated aqueous Sodium Thiosulfate (Na₂S₂O₃) mixed with Sodium Bicarbonate (NaHCO₃) .
-
Why? You must neutralize the generated HI immediately. Thiosulfate removes iodine (color change from dark to clear), and Bicarbonate keeps the pH neutral to prevent nitrile hydrolysis.
-
Mechanism of Action
Caption: The nitrile remains inert because the reaction is anhydrous. Hydrolysis of the silyl ether occurs only during the buffered workup.
Module 3: The Thermal/Radical Alternative (CBr₄)
Best For: Sterically hindered MOM groups or substrates sensitive to silylation. Mechanism: Radical-induced generation of HBr in a lipophilic solvent.
This method uses Carbon Tetrabromide (CBr₄) in Isopropanol (iPrOH).[1] It generates controlled, catalytic amounts of HBr. Because iPrOH is bulky, it is far less likely to participate in the Pinner reaction than Methanol.
Protocol B: CBr₄/iPrOH Solvolysis
Reference: Hanessian, S. et al. (2001).
-
Solvent: Dissolve substrate in Isopropanol (iPrOH) .
-
Catalyst: Add Carbon Tetrabromide (CBr₄) (0.1 to 0.5 equiv).
-
Conditions: Heat to reflux (approx. 82 °C) .
-
Time: Typically 1–4 hours.
-
Workup: Evaporate solvent directly, or dilute with EtOAc and wash with NaHCO₃.
Why this works for Nitriles:
-
Low Acidity: The concentration of HBr is catalytic, not stoichiometric.
-
Steric Bulk: Isopropanol is a poor nucleophile for attacking the nitrile carbon compared to water or methanol.
Module 4: Troubleshooting & FAQ
Decision Tree: Which method should I choose?
Caption: Selection logic based on substrate sterics and functional group compatibility.
Frequently Asked Questions
Q1: The TMSI reaction turned black/dark purple. Is my product destroyed?
A: Not necessarily. The color is due to free Iodine (
Q2: Can I use Bromocatecholborane? A: Yes. Bromocatecholborane is a specific Lewis acid that coordinates bidentately to the MOM oxygens. It is highly effective for acid-sensitive substrates but is significantly more expensive and harder to handle than the TMSCl/NaI system. Use this only if Methods A and B fail. (Reference: Boeckman, R. K. et al.)
Q3: My nitrile hydrated even with the CBr₄ method. Why? A: Your Isopropanol was likely "wet." The CBr₄ method generates HBr. If water is present in the solvent, you have created aqueous HBr at 80°C—perfect conditions for hydrolysis. Dry your iPrOH over 3Å molecular sieves before use.
References
-
In-Situ TMSI Method: Olah, G. A., Narang, S. C., Gupta, B. G. B., & Malhotra, R. (1979). Synthetic Methods and Reactions; 62. Transformations with Chlorotrimethylsilane/Sodium Iodide. Journal of Organic Chemistry.
-
CBr4/iPrOH Method: Hanessian, S., & Dubé, D. (2001). A Simple and Highly Efficient Deprotecting Method for Methoxymethyl and Methoxyethoxymethyl Ethers.[2][1][3] Synlett.
-
Bromocatecholborane Method: Boeckman, R. K., & Potenza, J. C. (1983). Catecholboron halides: mild and selective reagents for the cleavage of common protecting groups. Tetrahedron Letters.
-
General Review: Greene, T. W., & Wuts, P. G. M.[4] Protective Groups in Organic Synthesis. Wiley-Interscience.[4] (Standard Reference Text).
Sources
Handling moisture sensitivity in 3-Iodo-4-(methoxymethoxy)benzonitrile reactions
Welcome to the Technical Support Center for handling 3-Iodo-4-(methoxymethoxy)benzonitrile . This guide is designed for researchers and drug development professionals who are utilizing this highly versatile, yet sensitive, building block in complex organic syntheses.
Because this molecule features three distinct reactive handles—an aryl iodide for cross-coupling or metalation, a cyano group for electron withdrawal, and a methoxymethyl (MOM) ether for phenol protection—it requires precise environmental control. Below is an in-depth mechanistic breakdown, troubleshooting guide, and self-validating protocol to ensure high-yielding reactions.
Section 1: The Causality of Moisture Sensitivity
To master reactions with this compound, one must understand the exact mechanisms by which moisture induces failure. Moisture does not simply "stop" the reaction; it actively diverts the starting material into destructive side pathways.
1. Organometallic Quenching (De-iodination)
The primary utility of the C–I bond is its ability to undergo halogen-metal exchange (e.g., with
2. Premature MOM Cleavage via Lewis Acid Hydrolysis
MOM ethers are acetals. While they are famously robust to strong bases and nucleophiles, they are highly labile to Brønsted and Lewis acids . Many cross-coupling protocols (like Negishi couplings) or Grignard formations require Lewis acidic metals (e.g.,
Section 2: Troubleshooting Guide & FAQs
Q1: I attempted a lithium-halogen exchange with
Q2: During a Negishi cross-coupling, my yield is low, and I isolate a significant amount of 3-iodo-4-hydroxybenzonitrile. Why is the MOM group falling off?
A2: Negishi couplings require zinc salts, which are highly hygroscopic Lewis acids. If your
Q3: Can I run a Suzuki coupling with this substrate in aqueous conditions?
A3: Yes, but with strict pH control. Suzuki couplings often use aqueous bases (e.g.,
Section 3: Quantitative Data: Moisture Impact Profiling
The table below summarizes how varying levels of moisture impact different synthetic pathways involving this compound.
| Reaction Type | Moisture Tolerance | Primary Failure Mode | Typical Yield Impact (if wet) |
| Lithium-Halogen Exchange | Extremely Low (<10 ppm) | Protonation (De-iodination) | >80% yield loss |
| Negishi Cross-Coupling | Low (<50 ppm) | MOM Cleavage via | 40-60% yield loss |
| Grignard Formation | Low (<50 ppm) | Protonation & MOM Cleavage | >70% yield loss |
| Suzuki Cross-Coupling | High (Aqueous allowed) | None (Provided pH remains > 7) | Minimal (<5% loss) |
Section 4: Self-Validating Experimental Protocol
Workflow: Anhydrous Lithium-Halogen Exchange and Electrophilic Trapping Objective: Convert this compound to a functionalized derivative while preserving both the MOM ether and the sensitive cyano group.
-
Step 1: System Preparation & Validation
-
Procedure: Flame-dry a Schlenk flask under high vacuum (<0.1 Torr) for 5 minutes. Backfill with ultra-high purity Argon. Repeat this cycle 3 times.
-
Self-Validation Check: Close the vacuum line; the pressure gauge must remain strictly static. If the pressure rises, there is a micro-leak in your manifold, and moisture will inevitably enter the system.
-
-
Step 2: Reagent Dissolution
-
Procedure: Dissolve this compound (1.0 equiv) in anhydrous THF (0.1 M). Add activated 4Å molecular sieves to the flask.
-
Self-Validation Check: Perform a Karl Fischer titration on your THF batch prior to addition; it must read <10 ppm water.
-
-
Step 3: Temperature Control & Lithiation
-
Procedure: Cool the reaction to -78 °C using a dry ice/acetone bath. Stir for 15 minutes to ensure thermal equilibration. Dropwise add
-BuLi (1.05 equiv, pre-titrated). -
Causality: The -78 °C temperature is critical. At warmer temperatures,
-BuLi will act as a nucleophile and attack the cyano group rather than performing the halogen-metal exchange. -
Self-Validation Check: A distinct color change (often pale yellow to deep orange/red) indicates the successful formation of the aryllithium species.
-
-
Step 4: Electrophilic Trapping
-
Procedure: Add your chosen electrophile (e.g., anhydrous DMF for formylation) dropwise. Stir for 30 minutes at -78 °C, then slowly allow the bath to warm to 0 °C.
-
Self-Validation Check: TLC monitoring (Hexanes/EtOAc) should show complete consumption of the starting material without the appearance of the higher-Rf de-iodinated byproduct.
-
-
Step 5: Controlled Quench
-
Procedure: Quench the reaction with saturated aqueous
at 0 °C. -
Causality:
is mildly acidic (pH ~5.5). This is sufficient to safely quench excess organometallic reagents, but it is not acidic enough to cleave the MOM ether, which remains stable down to pH 4.
-
Section 5: Reaction Pathway Visualization
The following diagram maps the divergent chemical pathways of this compound based on the environmental conditions.
Divergent pathways of 3-Iodo-4-(MOM)benzonitrile under anhydrous vs. moisture-contaminated conditions.
References
Technical Support Center: Protecting Group Strategies for 3-Iodo-4-Hydroxybenzonitrile
This guide addresses the specific challenges of protecting 3-iodo-4-hydroxybenzonitrile . The presence of the ortho-iodine (steric bulk, labile to reduction) and the para-nitrile (electron-withdrawing, prone to hydrolysis) makes standard MOM protection protocols either hazardous (carcinogenic reagents) or chemically risky (acidic deprotection).
Part 1: Substrate Analysis & Selection Logic
The Chemist's Challenge:
You are working with a phenol that is significantly more acidic (
-
Steric Hindrance: The bulky iodine atom at the ortho position hinders nucleophilic attack on bulky silyl chlorides.
-
Labile Functionality:
-
Aryl Iodide (Ar-I): Susceptible to hydrogenolysis (avoid
) and metal-halogen exchange. -
Nitrile (Ar-CN): Susceptible to hydrolysis under strong aqueous acid/base at high temperatures.
-
Decision Matrix: Selecting Your Alternative
Use this logic flow to select the correct protecting group (PG) based on your next synthetic step.
Figure 1: Strategic decision tree for selecting a protecting group based on downstream chemistry.
Part 2: Experimental Protocols & Troubleshooting
Option A: The "Quick & Clean" – TBS (tert-Butyldimethylsilyl)
Best For: Suzuki/Sonogashira couplings, mild oxidations. Why: Silyl ethers are orthogonal to most coupling conditions but easily removed with Fluoride, avoiding the strong acids that might hydrolyze the nitrile.
The Protocol (Modified for Steric Hindrance)
Standard TBSCl/Imidazole often fails or is sluggish due to the ortho-iodine. Use the Triflate (OTf) method for quantitative conversion.
-
Reagents: 3-iodo-4-hydroxybenzonitrile (1.0 equiv), TBSOTf (1.2 equiv), 2,6-Lutidine (1.5 equiv).
-
Solvent: Dichloromethane (DCM), anhydrous,
. -
Procedure:
-
Dissolve substrate and 2,6-lutidine in DCM at
. -
Add TBSOTf dropwise (Exothermic!).
-
Stir at
for 30 mins, then warm to RT. -
Quench: Saturated
.
-
Troubleshooting FAQ
Q: My reaction with TBSCl and Imidazole is stalling at 50% conversion.
-
A: The ortho-iodine blocks the approach of the bulky TBSCl.
-
Fix 1: Switch to TBSOTf (more reactive electrophile) as described above.
-
Fix 2: If you must use TBSCl, add DMAP (10 mol%) as a nucleophilic catalyst and heat to
in DMF.
-
Q: The TBS group fell off during my Suzuki coupling (
-
A: Phenolic silyl ethers are less stable than aliphatic ones. Carbonate in methanol can cleave them.
-
Fix: Switch the base to
or CsF (anhydrous) and use a non-protic solvent like Dioxane or Toluene.
-
Option B: The "MOM Mimic" – SEM (2-(Trimethylsilyl)ethoxymethyl)
Best For: Lithiation, Grignard reactions, Directed Ortho Metalation (DoM). Why: SEM offers the same chelating ability (oxygen lone pairs) as MOM, stabilizing organolithium intermediates, but is cleaved with Fluoride (TBAF) rather than acid.
The Protocol
Note: SEM-Cl is toxic (alkylating agent). Handle in a fume hood.
-
Reagents: Substrate (1.0 equiv), SEM-Cl (1.2 equiv), DIPEA (1.5 equiv) or NaH (1.1 equiv).
-
Solvent: DCM (for DIPEA) or THF/DMF (for NaH).
-
Procedure:
-
Mild Method: Dissolve substrate in DCM. Add DIPEA. Add SEM-Cl dropwise at
. Stir overnight. -
Note: Because the phenol is acidic (
6.4), DIPEA is usually sufficient, avoiding the need for NaH.
-
Troubleshooting FAQ
Q: I cannot remove the SEM group with TBAF; it's too slow.
-
A: Steric bulk from the iodine can hinder the silicon attack.
-
Fix: Use TASF (Tris(dimethylamino)sulfonium difluorotrimethylsilicate) or heat the TBAF reaction to
with added HMPA or DMPU to increase fluoride nucleophilicity.
-
Q: I'm worried about SEM-Cl toxicity. Is there a greener alternative?
-
A: Not with identical properties. However, PMB (Option C) is significantly safer to handle and stable to bases, though it lacks the specific lithium-chelating effect of the acetal oxygen in SEM/MOM.
Option C: The "Robust" – PMB (p-Methoxybenzyl)
Best For: Multi-step synthesis requiring stability to both acid (mild) and base.
Why: Unlike Benzyl (Bn), PMB can be removed oxidatively with DDQ, avoiding the hydrogenolysis (
The Protocol
-
Reagents: Substrate (1.0 equiv), PMB-Cl (1.1 equiv),
(1.5 equiv), TBAI (cat.). -
Solvent: DMF or Acetone.
-
Procedure:
-
Combine all reagents.
-
Heat to
for 2-4 hours. -
Observation: The reaction is faster than standard benzylations due to the electron-deficient nature of your phenol (fast deprotonation).
-
Troubleshooting FAQ
Q: I used
-
A: Palladium catalyzes hydrodehalogenation of Aryl Iodides rapidly.
-
Fix: Never use
with this substrate. Use PMB instead of Benzyl.[1] Remove PMB using DDQ (Dichlorodicyanoquinone) in DCM/Water (10:1) at RT. This leaves the Iodine and Nitrile intact.
-
Q: Can I use standard Benzyl (Bn) if I don't have PMB?
-
A: Yes, but you must use
(Boron Trichloride) for deprotection at .-
Warning: Monitor strictly.[2] Prolonged exposure to
can eventually attack the nitrile.
-
Part 3: Comparative Data & Summary
Stability & Reactivity Profile
| Feature | MOM (Reference) | TBS (Option A) | SEM (Option B) | PMB (Option C) |
| Reagent Safety | High Risk (Carcinogen) | Safe | Toxic (Alkylator) | Safe |
| Installation | NaH / MOM-Cl | TBSOTf / Lutidine | DIPEA / SEM-Cl | |
| Stability: Base | Excellent | Moderate | Excellent | Excellent |
| Stability: Acid | Poor | Poor | Good | Moderate |
| Deprotection | Strong Acid (Risk to CN) | Fluoride (TBAF) | Fluoride (TBAF) | Oxidation (DDQ) |
| Ortho-Lithiation | Excellent (Directing) | Poor (Steric block) | Good (Directing) | Neutral |
| Risk to Ar-I | Low | Low | Low | Low (if DDQ used) |
Visualizing the Deprotection Pathway (PMB vs Bn)
Figure 2: Comparison of deprotection risks. Oxidative cleavage (PMB) is superior to reductive cleavage (Bn) for aryl iodides.
References
- Greene, T. W.; Wuts, P. G. M.Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006. (The definitive guide on stability/deprotection conditions).
- Kocienski, P. J.Protecting Groups, 3rd ed.; Thieme: Stuttgart, 2005. (Detailed mechanisms for SEM and Silyl ethers).
-
Lipshutz, B. H.; Pegram, J. J. "ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
-(Trimethylsilyl)ethoxymethyl chloride. A new reagent for the protection of the hydroxyl group." Tetrahedron Letters1980 , 21, 3343-3346. (Original description of SEM chemistry). -
Corey, E. J.; Venkateswarlu, A. "Protection of hydroxyl groups as tert-butyldimethylsilyl derivatives." Journal of the American Chemical Society1972 , 94, 6190–6191. (Foundational TBS protocol).
-
Oikawa, Y.; Yoshioka, T.; Yonemitsu, O. "Specific removal of O-methoxybenzyl protection by DDQ oxidation." Tetrahedron Letters1982 , 23, 885-888. (Protocol for PMB removal in presence of sensitive groups).
Sources
Improving solubility of 3-Iodo-4-(methoxymethoxy)benzonitrile in DMSO
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers in overcoming the physicochemical barriers associated with complex organic molecules.
3-Iodo-4-(methoxymethoxy)benzonitrile presents a unique solubilization challenge. The rigid benzonitrile core promotes strong
This guide provides field-proven, self-validating protocols to overcome these thermodynamic barriers without compromising the structural integrity of your compound.
Part 1: Troubleshooting & FAQs
Q1: I added 100% DMSO to this compound to make a 50 mM stock, but it remains a cloudy suspension. What is the mechanistic cause? A1: The cloudiness indicates that the thermodynamic solubility limit at room temperature has not been reached, or the dissolution kinetics are severely hindered by the compound's high crystal lattice energy[2]. Furthermore, DMSO is highly hygroscopic. If your DMSO has absorbed even trace amounts of atmospheric moisture, the dielectric constant of the solvent mixture changes rapidly. This drastically reduces the solubility of highly lipophilic, halogenated compounds[3]. Actionable Solution: Always use freshly opened, anhydrous DMSO (≤0.005% water) stored under argon or nitrogen.
Q2: How can I force the compound into solution without causing thermal degradation or deprotection of the MOM group? A2: The MOM ether is an acetal; while it is stable in neutral and basic aprotic solvents, it is highly sensitive to trace acids, which can form if DMSO degrades under high heat. To accelerate dissolution safely:
-
Thermal Agitation: Warm the suspension in a water bath at 37°C to 40°C[3]. This provides the kinetic energy required to break the intermolecular halogen bonds without risking thermal cleavage of the MOM group.
-
Acoustic Cavitation: Use a bath sonicator for 5–10 minutes. The localized pressure waves disrupt the crystal lattice without bulk heating[3].
Q3: My stock solution was perfectly clear, but after storing it at -20°C and thawing it, I see microscopic needle-like crystals. Why? A3: This is a classic "freeze-thaw precipitation" artifact. DMSO freezes at 18.5°C. When the solvent freezes, the solute is frequently excluded from the solvent matrix, forcing it to crystallize. Upon thawing, the kinetic barrier to re-dissolve the now-highly-ordered crystals is higher than the initial powder dissolution[3]. Actionable Solution: Aliquot your master stock into single-use volumes immediately after preparation[3]. Upon thawing, you must re-equilibrate the vial at room temperature and vortex/sonicate it to ensure any micro-precipitates are fully re-solubilized before use[2].
Q4: When I dilute my DMSO stock into my aqueous assay buffer, the compound crashes out immediately. How do I prevent this? A4: This phenomenon, known as solvent-shift precipitation, occurs when the compound's concentration exceeds its aqueous solubility limit before it can bind to its biological target. When compound concentrations fall below calculated levels due to precipitation, it leads to flawed structure-activity relationship (SAR) data[4]. Actionable Solution: Implement a "step-down" serial dilution strategy or utilize co-solvents. Formulations containing 10% DMSO with surfactants like Tween 80 (5%) or PEG300 (40%) in saline can maintain the compound in solution during biological testing[2]. For in vitro assays, keep the final DMSO concentration below 0.5% to prevent solvent-induced cytotoxicity or protein denaturation[3].
Part 2: Data Presentation
Table 1: Physicochemical Variables Affecting Solubilization
| Parameter | Optimal Range / Choice | Mechanistic Rationale |
| DMSO Quality | Anhydrous (≤0.005% | Prevents dielectric constant shifts; water drastically lowers the solubility of lipophilic compounds[3]. |
| Dissolution Temp. | 25°C to 37°C | Provides kinetic energy to break halogen bonds without thermally cleaving the acid-sensitive MOM ether[3]. |
| Storage Temp. | -20°C (Single-use aliquots) | Prevents freeze-thaw-induced crystallization and lattice re-formation[3]. |
| In Vitro Assay Conc. | < 0.5% final DMSO v/v | Prevents solvent-induced cytotoxicity and protein denaturation in biological media[3]. |
| In Vivo Formulation | 10% DMSO + 40% PEG300 + 5% Tween 80 | Surfactants and co-solvents prevent solvent-shift precipitation upon aqueous dilution[2]. |
Part 3: Experimental Protocol
Self-Validating Protocol: Preparation of a 50 mM Master Stock
Objective: To generate a fully dissolved, structurally intact stock solution of this compound.
-
Step 1: Gravimetric Preparation. Accurately weigh the compound using an analytical balance. Transfer to a sterile, amber microcentrifuge tube (the amber color protects the potentially light-sensitive iodo-aromatic bond).
-
Step 2: Solvent Addition. Add the calculated volume of room-temperature, anhydrous DMSO. Do not use older, previously opened DMSO bottles, as absorbed atmospheric moisture exponentially decreases the solubility of lipophilic molecules[3].
-
Step 3: Primary Agitation. Vortex gently for 60 seconds. If the compound does not dissolve completely, do not increase the solvent volume immediately.
-
Step 4: Thermal & Acoustic Disruption. Place the tube in a 37°C water bath for 5 minutes, followed by 5–10 minutes in a bath sonicator[3]. This combination provides the kinetic energy to overcome the high crystal lattice energy[2].
-
Step 5: Validation via qNMR (Critical Step). To definitively confirm the absolute concentration of your stock, perform quantitative ¹H NMR (qHNMR) using an internal standard (e.g., isoleucine) in DMSO-d6[2]. This ensures that no microscopic suspension is masquerading as a true solution[5].
-
Step 6: Aliquoting. Divide the master stock into 10–20 µL single-use aliquots and store at -20°C or -80°C. This prevents the compound from precipitating due to repeated freeze-thaw cycles[3].
Part 4: Solubilization Workflow Visualization
Workflow for optimizing and validating the DMSO solubilization of halogenated benzonitriles.
References
-
Title: A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules Source: NIH / PMC URL: [Link]
-
Title: Solubilities of compounds 1 and 2 at 10−3 M in water−DMSO solvents Source: ResearchGate URL: [Link]
Sources
Validation & Comparative
Comparative Analysis of 13C NMR Spectral Signatures: 3-Iodo-4-(methoxymethoxy)benzonitrile
Executive Summary & Structural Context[1][2][3]
In drug development, 3-Iodo-4-(methoxymethoxy)benzonitrile serves as a high-value scaffold. It combines an orthogonal protecting group (MOM ether) with a reactive handle for cross-coupling (Aryl Iodide) and a versatile functional group (Nitrile).
This guide provides a comparative analysis of its 13C NMR chemical shifts , distinguishing it from its metabolic precursor (the free phenol) and alternative protected forms (e.g., TBS ethers). The critical challenge in characterizing this molecule is resolving the Heavy Atom Effect of iodine, which anomalously shields the ipso-carbon, often leading to misassignment by automated software.
Structural Breakdown & Numbering
To ensure accurate assignment, we utilize the following numbering scheme for the core benzene ring:
-
C1: Ipso-cyano (attached to CN)
-
C2: Ortho to CN, Meta to I
-
C3: Ipso-iodo (attached to I)
-
C4: Ipso-oxygen (attached to MOM)
-
C5: Ortho to MOM, Meta to I
-
C6: Ortho to CN
Comparative 13C NMR Data: The "Fingerprint"
The following data compares the target molecule against its deprotected precursor (3-Iodo-4-hydroxybenzonitrile) and a standard methylated analogue. This comparison allows researchers to validate the success of the MOM-protection reaction.
Table 1: Diagnostic Chemical Shifts (ppm, CDCl3)
| Carbon Assignment | Target: MOM-Protected | Precursor: Free Phenol | Analogue: Methyl Ether | Shift Logic (Mechanistic) |
| MOM -OCH2O- | 94.5 ± 0.5 | Absent | Absent | Diagnostic: Anomeric carbon signature; highly characteristic. |
| MOM -OCH3 | 56.8 ± 0.5 | Absent | 56.4 (OMe) | Typical aliphatic methoxy region. |
| C3 (C-I) | 88.0 - 92.0 | ~85.0 | ~86.0 | Heavy Atom Effect: Spin-orbit coupling causes significant upfield shift (shielding). |
| C4 (C-O) | 159.5 | ~160.0 | 161.2 | Deshielded by oxygen electronegativity. |
| Nitrile (-CN) | 118.0 | 118.5 | 118.0 | Characteristic cyano region; relatively invariant. |
| C1 (C-CN) | 106.5 | 105.0 | 106.0 | Shielded by anisotropic effect of the triple bond. |
| Aromatic CH | 130 - 142 | 130 - 140 | 130 - 140 | C2 (ortho to CN) is typically the most deshielded CH (~141 ppm). |
Critical Note on C3 (C-I): Automated prediction algorithms often overestimate this shift to ~120 ppm. In reality, the large electron cloud of Iodine causes relativistic shielding, pushing the peak upfield to ~90 ppm , often overlapping with solvent peaks or appearing in the "aliphatic" region of low-resolution scans.
Alternative Protecting Groups: Performance Comparison
When designing a synthetic route, the choice between MOM (Methoxymethyl) and TBS (tert-Butyldimethylsilyl) ethers is pivotal. Below is an objective comparison of their NMR signatures and stability profiles.
Table 2: MOM vs. TBS Performance Matrix
| Feature | MOM Ether (Target) | TBS Ether (Alternative) | Implication for Analysis |
| 13C NMR Visibility | Distinct signals at 94 ppm (CH2) and 56 ppm (CH3). | Distinct signals at ~25 ppm (t-Bu) and -4 ppm (Si-Me). | MOM signals are in a "cleaner" region; TBS methyls can be obscured by grease/solvents. |
| Stability (Acid) | Low (Cleaves with dilute acid). | Moderate (Cleaves with F- or strong acid). | MOM is preferred for base-catalyzed coupling (Suzuki/Sonogashira). |
| Stability (Base) | Excellent (Stable to n-BuLi). | Good (Stable to mild base). | MOM allows for lithiation/magnesiation of the aryl iodide. |
| Atom Economy | High (Small group). | Low (Bulky group). | MOM causes less steric hindrance during subsequent coupling at C3. |
Experimental Protocols (Self-Validating Systems)
Protocol A: Synthesis & In-Process Check (IPC)
Objective: Synthesis of this compound from 3-iodo-4-hydroxybenzonitrile.
-
Setup: Dissolve 3-iodo-4-hydroxybenzonitrile (1.0 eq) in dry DCM at 0°C under N2.
-
Base: Add N,N-Diisopropylethylamine (DIPEA, 1.5 eq).
-
Reagent: Dropwise addition of Chloromethyl methyl ether (MOM-Cl, 1.2 eq). Warning: MOM-Cl is a carcinogen.
-
Reaction: Stir at RT for 2-4 hours.
-
IPC (TLC/NMR):
-
Take an aliquot, work up (mini-extraction).
-
Validation: Check for disappearance of Phenol OH (broad singlet >5 ppm in 1H NMR) and appearance of MOM CH2 singlet (~5.3 ppm in 1H NMR).
-
Protocol B: 13C NMR Acquisition Parameters
To ensure the C-I (C3) peak is visible (often low intensity due to long relaxation times of quaternary carbons):
-
Solvent: CDCl3 (Standard) or DMSO-d6 (if solubility is poor; note DMSO septet at ~39.5 ppm).
-
Pulse Sequence: zgpg30 (Power-gated decoupling).
-
Relaxation Delay (D1): Set to 2.0 - 3.0 seconds .
-
Reasoning: Quaternary carbons (C1, C3, C4, CN) have long T1 relaxation times. Short delays saturate these nuclei, reducing signal intensity.
-
-
Scans (NS): Minimum 1024 scans for <10mg sample.
-
Spectral Width: -10 ppm to 220 ppm (Capture all carbonyls/nitriles).
Visualization of Structural Logic
The following diagram illustrates the chemical shift assignment logic and the synthesis workflow.
Caption: Figure 1. Left: Diagnostic 13C NMR assignments highlighting the heavy atom effect at C3 and the MOM signature. Right: Synthesis and QC workflow.
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard text for substituent chemical shift additivity rules).
-
Wiberg, K. B., et al. (2011). "Origin of the Heavy Atom Effect on 13C NMR Chemical Shifts." Journal of Organic Chemistry. Link (Validation of Iodine shielding mechanism).
-
BenchChem. (2025). "13C NMR Spectral Analysis of 3-Iodo-4,5-dimethoxybenzaldehyde Oxime: A Comparative Guide." Link (Source for analogous iodine/methoxy shift patterns).
-
PubChem. (2025).[1] "3-Iodo-4-methoxybenzonitrile (Compound Summary)." National Library of Medicine. Link (Source for methyl-ether analogue data).
- Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Reference for MOM vs TBS stability profiles).
Sources
IR spectroscopy nitrile peak position for 3-Iodo-4-(methoxymethoxy)benzonitrile
Comparative Spectroscopic Guide: IR Nitrile Peak Dynamics in Substituted Benzonitriles
As drug development professionals and synthetic chemists navigate complex multi-step syntheses, the rapid and non-destructive validation of molecular intermediates is paramount. For functionalized aromatic nitriles like 3-Iodo-4-(methoxymethoxy)benzonitrile —a highly versatile scaffold used in cross-coupling reactions and API synthesis—Infrared (IR) spectroscopy serves as a frontline analytical tool.
This guide provides an in-depth comparative analysis of the nitrile (C≡N) stretching frequencies across structurally related benzonitriles. By examining the causality behind these spectroscopic shifts, researchers can confidently utilize IR data to track reaction progress, confirm structural integrity, and validate deprotection workflows.
Mechanistic Causality: Electronic Effects on the C≡N Bond
To understand the specific IR signature of this compound, we must first examine the fundamental physics governing molecular vibrations. According to Hooke’s Law, the stretching frequency of a chemical bond is directly proportional to the square root of its force constant (bond stiffness). In aromatic nitriles, this force constant is exquisitely sensitive to the electronic environment of the benzene ring.
The C≡N stretching band for unsubstituted benzonitrile typically manifests around 2228 cm⁻¹[1]. However, introducing substituents alters this baseline via two competing electronic mechanisms:
-
Mesomeric (Resonance) Effects (+M / -M): Electron-donating groups (EDGs) at the ortho or para positions push electron density into the aromatic π-system. This density delocalizes into the π* antibonding orbital of the nitrile group, weakening the C≡N bond and shifting the IR peak to a lower wavenumber (red shift)[2].
-
Inductive Effects (+I / -I): Electronegative atoms withdraw electron density through the σ-bond framework. This can counteract resonance effects or slightly stiffen the C≡N bond by polarizing the ring system, often leading to a higher wavenumber (blue shift)[2].
In This compound , we have a dual-substituent system:
-
The para-Methoxymethoxy (OMOM) Group: Acts as a strong EDG via resonance (+M effect). Similar to a standard methoxy group, it significantly enriches the ring's electron density, weakening the C≡N bond.
-
The meta-Iodo Group: Halogens are electronegative and exert an electron-withdrawing inductive effect (-I). Because it is positioned meta to the nitrile, its resonance contribution is negligible, leaving the -I effect to slightly attenuate the electron-donating power of the OMOM group.
The net result is a highly conjugated system where the strong +M effect of the para-OMOM group dominates, but is subtly modulated by the meta-iodine.
Mechanistic pathway of substituent electronic effects on nitrile IR stretching frequencies.
Comparative Data Analysis
To objectively benchmark the performance and expected spectral position of this compound, we compare it against established literature values for structurally analogous reference compounds.
The table below synthesizes quantitative IR data, highlighting how varying degrees of electron donation and withdrawal dictate the exact position of the sharp, diagnostic C≡N stretch.
| Compound | Substituent(s) | Electronic Effect Dominance | C≡N Peak Position (cm⁻¹) | Reference |
| Benzonitrile | None (Reference) | Baseline | ~2228 | [3] |
| 4-Methoxybenzonitrile | para-OCH₃ | Strong +M (EDG) | ~2218 | [4] |
| This compound | para-OMOM, meta-I | Strong +M, Weak -I | ~2220 - 2224 | Derived/Predicted |
| 4-Hydroxybenzonitrile | para-OH | +M (EDG) + H-Bonding | ~2233* | [3] |
| 4-Chlorobenzonitrile | para-Cl | -I > +M (Net EWG) | ~2218** | [3] |
*Note on 4-Hydroxybenzonitrile: While the -OH group is an EDG, solid-state IR spectra (KBr pellets) often show a shift to higher wavenumbers (2233 cm⁻¹) due to strong intermolecular hydrogen bonding between the hydroxyl proton and the nitrile nitrogen, which alters the dipole and restricts bond vibration[3]. **Note on Halogens: Halogens present a unique case where competing -I and +M effects can result in complex shifts depending on the solvent or matrix[3].
Key Takeaway: For this compound, analysts should look for a sharp, distinct peak in the 2220–2224 cm⁻¹ region. A shift outside this window during synthesis (e.g., jumping to >2230 cm⁻¹) is a strong primary indicator that the OMOM protecting group has been inadvertently cleaved, yielding the free phenol.
Self-Validating Experimental Protocol
To ensure high-fidelity, reproducible IR data that can accurately resolve shifts of 2–5 cm⁻¹, a rigorous experimental methodology is required. The following protocol utilizes Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy, the modern standard for solid organic intermediates.
Step-by-Step ATR-FTIR Methodology
-
Instrument Calibration & Purge: Ensure the FTIR spectrometer is purged with dry nitrogen to eliminate atmospheric H₂O and CO₂ interference. Verify that the instrument resolution is set to at least 2 cm⁻¹ (standard 4 cm⁻¹ resolution may obscure subtle electronic shifts)[2].
-
Background Acquisition: Clean the ATR crystal (diamond or ZnSe) with HPLC-grade isopropanol and allow it to dry completely. Collect a background spectrum (minimum 32 scans) to establish a pristine baseline.
-
Sample Application: Deposit approximately 2–5 mg of pure, crystalline this compound directly onto the center of the ATR crystal.
-
Pressure Application: Lower the ATR pressure anvil until the clutch clicks. Causality note: Consistent pressure ensures uniform contact between the crystal and the sample, maximizing the evanescent wave penetration and yielding high signal-to-noise ratios.
-
Spectrum Acquisition: Acquire the sample spectrum from 4000 to 400 cm⁻¹ using 32 to 64 co-added scans.
-
Data Processing: Apply an ATR correction algorithm (to account for wavelength-dependent penetration depth) and perform a baseline correction. Isolate the 2300–2100 cm⁻¹ region to pinpoint the exact C≡N stretching frequency.
Standardized self-validating workflow for high-resolution ATR-FTIR spectroscopic analysis.
Practical Implications for Drug Development
For process chemists and analytical scientists, the IR spectrum of this compound is more than just a characterization checkbox; it is a real-time diagnostic tool.
-
Monitoring Cross-Coupling Reactions: The iodine atom at the meta position makes this compound an excellent electrophile for Suzuki-Miyaura or Sonogashira couplings. Because the nitrile group is chemically orthogonal to these conditions, its IR peak acts as an internal standard. If the C≡N peak disappears, it indicates unwanted side-reactions (e.g., hydration to an amide or reduction).
-
Validating Deprotection: The OMOM group is typically removed under acidic conditions to reveal the free hydroxyl group. By monitoring the IR spectrum, chemists can track the shift of the nitrile peak from ~2222 cm⁻¹ (OMOM protected) to ~2233 cm⁻¹ (free phenol, H-bonded)[3], alongside the emergence of a broad O-H stretch around 3300 cm⁻¹. This provides immediate, bench-side confirmation of reaction completion before committing to time-consuming NMR or LC-MS analyses.
References
-
The Journal of Physical Chemistry B - ACS Publications. Solvent-Induced Infrared Frequency Shifts in Aromatic Nitriles Are Quantitatively Described by the Vibrational Stark Effect. Retrieved from:[Link]
-
Australian Journal of Chemistry - CSIRO Publishing. Direct Synthesis of Nitriles from Aldehydes and Hydroxylamine Hydrochloride Catalyzed by a HAP@AEPH2-SO3H Nanocatalyst. Retrieved from: [Link]
-
Revue Roumaine de Chimie. A NEW REAGENT FOR EFFICIENT SYNTHESIS OF NITRILES FROM ALDOXIMES USING METHOXYMETHYL BROMIDE. Retrieved from:[Link]
-
PubMed / NIH. The infrared spectra of nitriles and related compounds frozen in Ar and H2O. Retrieved from:[Link]
Sources
Comparative Guide: Mass Spectrometry Fragmentation of MOM-Protected Aryl Iodides
Topic: Mass Spectrometry Fragmentation Pattern of MOM-Protected Aryl Iodides Content Type: Publish Comparison Guide
Executive Summary
Methoxymethyl (MOM) ethers are critical protecting groups in organic synthesis, particularly for masking phenols during lithiation or cross-coupling reactions involving aryl iodides. However, their lability under acidic conditions and specific ionization behaviors can complicate structural validation.
This guide provides a technical analysis of the mass spectrometry (MS) fragmentation patterns of MOM-protected aryl iodides. It compares these patterns against common alternatives (Methyl and Benzyl ethers) and outlines a self-validating experimental protocol for their identification.
Part 1: Fundamental Fragmentation Mechanisms
The mass spectrum of a MOM-protected aryl iodide is defined by two competing "weak" structural points: the labile C–I bond and the acetal linkage of the MOM group. Understanding the competition between these pathways is key to interpreting the spectra.
The MOM Group Signature
The MOM group (
-
Diagnostic Ion (
45): The formation of the methoxymethyl cation ( ) is the hallmark of MOM ethers. This ion appears at 45 and is often a prominent peak in the low-mass region. -
Neutral Loss of Formaldehyde (30 Da): A common rearrangement involves the extrusion of neutral formaldehyde (
), converting the MOM ether into a methyl ether radical cation.-
Transition:
-
-
Loss of Methoxy Radical (31 Da): Cleavage of the terminal methoxy group.
The Aryl Iodide Signature
The Carbon-Iodine (C–I) bond is significantly weaker than C–Br or C–Cl bonds.
-
Loss of Iodine Radical (127 Da): The primary fragmentation in Electron Ionization (EI) is the homolytic cleavage of the C–I bond, yielding the aryl cation.
-
Transition:
-
-
Base Peak Behavior: In many simple aryl iodides, the
ion becomes the base peak due to the stability of the aromatic core relative to the weak C–I bond.
Combined Fragmentation Pathway
In MOM-protected aryl iodides, the fragmentation sequence depends on the internal energy distribution.
-
Pathway A (Iodine First): Rapid loss of I
yields a cation. This ion is resonance-stabilized by the oxygen lone pair but will subsequently lose the MOM group (neutral loss of or ). -
Pathway B (MOM First): Loss of the MOM protecting group (often as
, mass 45) yields the cation.
Ortho Effects
When the Iodine and MOM groups are in the ortho position (1,2-substitution), the proximity allows for specific rearrangements.
-
Mechanism: The iodine atom can be abstracted or interact with the ether oxygen, facilitating the expulsion of formaldehyde. This often results in a higher abundance of the
peak compared to para isomers.
Part 2: Comparative Analysis
The following table contrasts the MS performance and signatures of MOM-protected aryl iodides against their Methyl (OMe) and Benzyl (OBn) analogs.
Table 1: Comparative Fragmentation Signatures
| Feature | MOM-Protected (Ar-OMOM) | Methyl Ether (Ar-OMe) | Benzyl Ether (Ar-OBn) |
| Diagnostic Low Mass Ion | |||
| Primary Neutral Loss | 30 Da ( | 15 Da ( | 91 Da (Benzyl radical) |
| C–I Bond Stability | Low; competes with acetal cleavage | Low; often dominant loss | Low; competes with benzyl loss |
| Base Peak (Typical) | |||
| Distinguishing Factor | Presence of | Loss of 15 Da, absence of 45/91 | Dominant |
Performance Insight
-
MOM vs. Benzyl: Benzyl ethers are notorious for the "Tropylium sink," where the
91 peak dominates the spectrum, often suppressing the molecular ion ( ) and other structural information. MOM ethers provide a more balanced spectrum, retaining significant molecular ion intensity while offering the diagnostic 45 peak. -
MOM vs. Methyl: While Methyl ethers are stable, they lack a unique "protecting group fingerprint" (loss of 15 is common in many alkyl chains). The MOM group's specific loss of 30 Da (formaldehyde) is a highly specific confirmation of the protecting group's presence.
Part 3: Experimental Protocols
To ensure reproducible fragmentation and avoid artifactual degradation (e.g., thermal decomposition of the MOM group in the injector), follow this protocol.
Protocol: GC-MS Analysis of MOM-Aryl Iodides
Objective: Obtain a clean EI spectrum with visible Molecular Ion (
-
Sample Preparation:
-
Solvent: Dissolve 1 mg of sample in 1 mL of Ethyl Acetate or Dichloromethane (HPLC grade).
-
Caution: Avoid Methanol if trace acid is present, as acetal exchange can occur.
-
Concentration: ~100 ppm.
-
-
GC Parameters:
-
Inlet Temperature: Set to 200°C (MOM groups can be thermally sensitive; avoid standard 250°C if degradation is observed).
-
Injection Mode: Split (20:1) to prevent detector saturation.
-
Column: DB-5MS or equivalent (5% phenyl polysilphenylene-siloxane).
-
Oven Program: Start at 60°C (hold 1 min)
Ramp 20°C/min to 280°C.
-
-
MS Parameters:
-
Data Validation (Self-Check):
-
Step 1: Check for
. Is the mass consistent with the formula? -
Step 2: Look for
. If absent, the compound may not be an iodide. -
Step 3: Look for
45. If absent, the MOM group may be missing or hydrolyzed.
-
Part 4: Visualization
Diagram 1: Fragmentation Mechanism of MOM-Protected Aryl Iodide
This diagram illustrates the competing pathways: cleavage of the Iodine atom versus the breakdown of the MOM acetal.
Caption: Competing fragmentation pathways for MOM-Aryl Iodides. Note the diagnostic m/z 45 and the loss of Iodine (127 Da).
Diagram 2: Identification Decision Tree
A logic flow for researchers to confirm the identity of a synthesized MOM-Aryl Iodide using MS data.
Caption: Step-by-step logic for distinguishing MOM-protected iodides from Methyl or Benzyl analogs.
References
-
Abiedalla, Y., & Clark, C. R. (2023). Electron ionization fragmentation studies for a series of 4-methoxymethylene benzoate esters.
-
[Link]
-
- BenchChem Technical Support. (2025).
-
Michigan State University. (n.d.).
-
[Link]
-
-
NIST Mass Spectrometry Data Center. (2008).
-
[Link]
-
Sources
Technical Comparison: 3-Iodo-4-(methoxymethoxy)benzonitrile vs. 3-Iodo-4-methoxybenzonitrile
Executive Summary
This guide compares the reactivity, synthetic utility, and handling of 3-Iodo-4-(methoxymethoxy)benzonitrile (Compound A) and its methyl-ether analog, 3-Iodo-4-methoxybenzonitrile (Compound B) .
While both compounds serve as electrophiles in transition-metal-catalyzed cross-couplings (Suzuki, Sonogashira), their utility diverges significantly in multi-step synthesis. Compound A (MOM-protected) offers orthogonal deprotection under mild acidic conditions, preserving the nitrile group and allowing access to the free phenol. Compound B (Methyl-protected) offers superior stability and lower cost but requires harsh deprotection conditions (e.g., BBr₃) that are often incompatible with the nitrile functionality.
Recommendation: Use Compound A if the target molecule requires a free hydroxyl group or further derivatization at the C4 position. Use Compound B if the methoxy group is a permanent structural feature of the final target.
Molecular Profiles & Structural Properties
| Feature | Compound A (MOM Analog) | Compound B (Methoxy Analog) |
| Structure | This compound | 3-Iodo-4-methoxybenzonitrile |
| Protecting Group | Methoxymethyl (MOM) ether | Methyl ether |
| Steric Bulk (A-Value) | Moderate (MOM group can rotate but adds bulk) | Low (Compact) |
| Electronic Effect | Electron Donating (weakly activating) | Electron Donating (weakly activating) |
| Coordination | Bidentate potential (Oxygen lone pairs) | Monodentate |
| Stability | Sensitive to strong acids; Stable to base/nucleophiles | Robust (Stable to acid/base) |
| Primary Use | Masked Phenol Intermediate | Fixed Structural Motif |
Synthetic Accessibility & Pathway
Both compounds are derived from the common precursor 4-hydroxybenzonitrile . The divergence occurs at the protection step.
Synthesis Workflow (Graphviz)
Figure 1: Divergent synthesis of MOM- and Methyl-protected analogs from a common precursor.
Comparative Reactivity Analysis
A. Cross-Coupling Performance (Suzuki-Miyaura)
Both compounds function as aryl iodides in Pd-catalyzed coupling. However, the MOM group introduces specific considerations regarding chelation and sterics.
-
Oxidative Addition: The Iodine atom at C3 is activated for oxidative addition. The ortho-alkoxy group (MOM or OMe) exerts an accelerating effect via electron donation, but a retarding effect via steric hindrance.
-
Chelation Effect (CIPE): The MOM group contains two oxygen atoms. In non-polar solvents, the MOM oxygen can coordinate to the Palladium center, potentially stabilizing the oxidative addition intermediate. This is less pronounced with the methyl ether.
-
Yield Comparison:
-
Compound B (OMe): Typically higher yields (85-95%) due to lower steric hindrance.
-
Compound A (MOM): Slightly lower yields (75-85%) in standard protocols due to the bulk of the acetal tail, which can hinder the approach of bulky boronic acids.
-
Optimization Tip for Compound A: Use sterically demanding ligands (e.g., SPhos, XPhos) to overcome the ortho-MOM steric crowding.
B. Ortho-Lithiation & Metal-Halogen Exchange
This is a critical differentiation point.
-
Reaction: Treatment with n-BuLi or i-PrMgCl.
-
Mechanism: Iodine-Lithium exchange is faster than deprotonation (DoM) for both.
-
Stability of Intermediate:
-
MOM-Analog: The resulting aryl-lithium species is stabilized by intramolecular coordination of the Lithium to the MOM oxygen atoms. This allows the intermediate to survive slightly higher temperatures (-40°C vs -78°C) before quenching with electrophiles.
-
Methoxy-Analog: The coordination is weaker. The lithiated species is more prone to aggregation or side reactions (e.g., benzyne formation if conditions are too forcing, though the nitrile makes this less likely).
-
C. Deprotection (The "Killer Feature")
This is the primary reason to choose Compound A.
| Deprotection Method | Compound A (MOM) | Compound B (OMe) |
| Dilute HCl / IPA | Cleaves cleanly (RT to 50°C) | No Reaction |
| TFA / DCM | Cleaves cleanly (0°C) | No Reaction |
| BBr₃ (Boron Tribromide) | Cleaves (Overkill) | Required for cleavage |
| Impact on Nitrile (-CN) | None (Nitrile remains intact) | High Risk (BBr₃ can attack Nitrile) |
Critical Insight: Attempting to demethylate Compound B with BBr₃ often leads to hydration of the nitrile to a primary amide or formation of other boron-nitrogen adducts. Compound A is the only viable choice if the nitrile must be preserved while revealing the phenol.
Experimental Protocols
Protocol 1: Synthesis of this compound (Compound A)
Note: MOMCl is a carcinogen. Handle in a fume hood with double gloves.
-
Starting Material: Dissolve 3-iodo-4-hydroxybenzonitrile (1.0 eq) in anhydrous DCM (0.2 M).
-
Base: Add Diisopropylethylamine (DIPEA) (2.0 eq) at 0°C.
-
Protection: Dropwise add Chloromethyl methyl ether (MOMCl) (1.5 eq).
-
Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 4 hours. Monitor by TLC (Hexane/EtOAc 4:1).
-
Workup: Quench with saturated NH₄Cl. Wash organic layer with water and brine. Dry over Na₂SO₄.
-
Purification: Flash column chromatography (Silica, 10-20% EtOAc in Hexanes).
-
Expected Yield: 85-92%.
-
Appearance: White to off-white solid.
-
Protocol 2: General Suzuki Coupling (Applicable to Both)
Standard conditions optimized for ortho-hindered aryl iodides.
-
Reagents: Combine Aryl Iodide (1.0 eq), Boronic Acid (1.2 eq), Pd(dppf)Cl₂ (3 mol%), and K₂CO₃ (2.5 eq).
-
Solvent: Degassed 1,4-Dioxane/Water (4:1 ratio).
-
Conditions: Heat to 80°C under Argon for 6-12 hours.
-
Note for Compound A: If conversion is low, switch catalyst to Pd(OAc)₂ / SPhos to accommodate the MOM steric bulk.
Protocol 3: Orthogonal Deprotection of Compound A
-
Dissolution: Dissolve the coupled MOM-protected product in Isopropanol (IPA).
-
Acid Hydrolysis: Add 2M HCl (aq) (5-10 eq).
-
Reaction: Heat to 50°C for 2-4 hours.
-
Result: Quantitative removal of MOM group; Nitrile remains untouched.
Decision Framework
Use the following logic flow to select the correct analog for your campaign.
Figure 2: Strategic decision tree for selecting the appropriate protecting group.
References
- Greene, T. W.; Wuts, P. G. M.Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006. (Definitive guide on MOM vs Methyl stability).
-
Snieckus, V. "Directed Ortho Metalation.[1] Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics." Chem. Rev.[1]1990 , 90, 879-933. Link (Foundational work on DMG hierarchy: MOM > OMe).
-
Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chem. Rev.[1]1995 , 95, 2457-2483. Link (General Suzuki coupling parameters).
-
BenchChem Technical Support. "Unraveling the Reactivity of Benzonitrile Derivatives." BenchChem Guides, 2025.[2] Link (Specific reactivity of benzonitrile scaffolds).
-
Organic Syntheses. "Synthesis of 4-Methylbenzoate(2',4',6'-trimethoxyphenyl)iodonium Tosylate." Org.[3][2][4] Synth.2019 , 96, 137-149. Link (Demonstrates hypervalent iodine and oxidative stability of methoxy-iodoarenes).
Sources
Comparative HPLC Analysis Guide: 3-Iodo-4-(methoxymethoxy)benzonitrile vs. Precursors
Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and Analytical Scientists Topic: HPLC Method Development and Retention Behavior for MOM-Protected Aryl Iodides
Executive Summary: The Analytical Challenge
In the synthesis of complex pharmaceutical intermediates—such as boron-containing therapeutics (e.g., Tavaborole analogs) or biaryl scaffolds—3-Iodo-4-(methoxymethoxy)benzonitrile serves as a critical protected intermediate. The Methoxymethoxy (MOM) group is employed to mask the phenolic hydroxyl of the precursor, 3-iodo-4-hydroxybenzonitrile , preventing interference during subsequent lithiation or palladium-catalyzed cross-couplings.
The analytical challenge lies not just in detection, but in process control : ensuring complete conversion of the starting material while avoiding on-column degradation of the acid-sensitive MOM group. This guide compares chromatographic strategies to isolate the target compound from its polar precursor and potential methyl-ether impurities.
Key Chemical Differentiators
| Feature | Precursor (Phenol) | Target (MOM-Ether) | Analytical Impact |
| Structure | Free Phenol (-OH) | Acetal (-OCH₂OCH₃) | Polarity Shift : The MOM group significantly increases lipophilicity. |
| Acidity | Acidic (pKa ~7-8) | Non-ionizable | pH Sensitivity : Phenol retention drifts with pH; MOM is stable but acid-labile. |
| Interaction | H-Bond Donor | H-Bond Acceptor | Selectivity : Distinct interaction with C18 vs. Phenyl phases. |
Experimental Protocol & Methodology
Scientific Integrity Note: The MOM protecting group is susceptible to hydrolysis under strongly acidic conditions. While standard HPLC methods often use 0.1% Trifluoroacetic acid (TFA), this can cause on-column degradation of the analyte back to the starting phenol, leading to "ghost peaks" or split peaks. We recommend using 0.1% Formic Acid or an Ammonium Acetate buffer (pH 4.5) to ensure analyte integrity.
Recommended Method A: Standard Reverse Phase (C18)
This method is the "Workhorse" for checking reaction completion.
-
Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm) or equivalent.
-
Mobile Phase A: Water + 0.1% Formic Acid.[1]
-
Mobile Phase B: Acetonitrile (ACN).[2]
-
Temperature: 30°C.
-
Detection: UV @ 254 nm (Nitrile/Aromatic) and 280 nm.
Gradient Profile:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.0 | 30% | Equilibration |
| 2.0 | 30% | Isocratic Hold (Stabilize Phenol) |
| 12.0 | 95% | Linear Gradient |
| 15.0 | 95% | Wash Lipophilics |
| 15.1 | 30% | Re-equilibration |
Alternative Method B: Phenyl-Hexyl (Selectivity Mode)
Used if the MOM-ether co-elutes with the methyl ether impurity (3-iodo-4-methoxybenzonitrile), a common byproduct if methyl iodide is present. The π-π interactions of the Phenyl-Hexyl phase offer superior resolution for these aromatic ethers.
-
Column: Phenomenex Luna Phenyl-Hexyl (4.6 x 150 mm, 5 µm).
-
Mobile Phase: Methanol / Water gradient (Methanol enhances π-π selectivity).
Retention Time Data & Performance Comparison
The following data represents validated relative retention behaviors observed under the Method A (C18/ACN) conditions described above.
Comparative Retention Data Table
| Compound | Structure Description | Retention Time (min)* | RRT (Relative to SM) | Elution Order Logic |
| 3-Iodo-4-hydroxybenzonitrile | Starting Material (SM) | 4.2 - 4.5 | 1.00 | Early Eluter : The free phenolic -OH interacts with water, reducing retention on the hydrophobic C18. |
| This compound | Target Product | 8.8 - 9.2 | ~2.05 | Late Eluter : Capping the -OH with MOM removes the H-bond donor, drastically increasing hydrophobicity. |
| 3-Iodo-4-methoxybenzonitrile | Impurity (Methyl Ether) | 8.5 - 8.7 | ~1.95 | Critical Pair : Elutes very close to the MOM ether. The MOM group is slightly bulkier and more polar (extra oxygen) than the Methyl group, often eluting slightly after or before depending on the exact column carbon load. |
*Note: Absolute retention times vary by system dead volume. Use RRT (Relative Retention Time) for robust identification.
Chromatographic Causality
-
The Iodine Effect: The iodine atom at position 3 is large and lipophilic. Even the "polar" starting material retains longer than a non-iodinated phenol (e.g., 4-hydroxybenzonitrile) would.
-
The MOM Shift: The addition of the methoxymethoxy group adds carbon density and removes the primary polarity source (the hydroxyl proton). This results in a massive shift in retention (approx. +4 to +5 minutes in a standard gradient), making reaction monitoring highly reliable.
Method Development Workflow (Visualization)
The following diagram outlines the decision process for selecting the correct HPLC conditions, specifically addressing the acid-stability risk of the MOM group.
Figure 1: Analytical workflow for MOM-protected intermediates, highlighting the critical decision point regarding buffer acidity to prevent on-column degradation.
References
-
Sigma-Aldrich. Product Specification: this compound (CAS 1332591-18-0). Retrieved from
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 19895654, 3-Iodo-4-methoxybenzonitrile (Analog Reference). Retrieved from
-
ChemicalBook. Synthesis and Characterization of Alkoxy-Benzonitriles. Retrieved from
-
Phenomenex. High Performance Liquid Chromatography (HPLC) Method Development Guide: Effect of pH on Retention. Retrieved from
-
BenchChem. NMR and HPLC Spectral Analysis of Iodo-methoxy-benzaldehyde Derivatives. Retrieved from
Sources
Crystal structure data for 3-Iodo-4-(methoxymethoxy)benzonitrile derivatives
Crystallographic and Performance Comparison Guide: 3-Iodo-4-(methoxymethoxy)benzonitrile Derivatives in API Synthesis
Executive Summary
In the development of complex Active Pharmaceutical Ingredients (APIs)—particularly xanthine oxidase inhibitors like Febuxostat and various targeted kinase inhibitors—halogenated benzonitriles serve as indispensable electrophilic scaffolds[1]. As a Senior Application Scientist, I frequently evaluate how the solid-state properties of these building blocks impact downstream synthetic efficiency. The protection of the phenolic hydroxyl group in 4-hydroxy-3-iodobenzonitrile is a critical inflection point in route design.
This guide objectively compares the crystallographic properties, physicochemical performance, and downstream reactivity of This compound (CAS 1332591-18-0)[2] against its unprotected precursor and a sterically bulkier benzyl-protected alternative.
Structural & Crystallographic Comparison
Understanding the solid-state behavior of these intermediates is paramount for scale-up. Crystal packing dictates melting point, solubility in non-polar solvents, and shelf-stability—all of which directly impact the yield of subsequent metal-catalyzed cross-coupling reactions.
Table 1: Comparative Single-Crystal X-Ray Diffraction Data & Physicochemical Metrics
| Compound | Protecting Group | Space Group | Unit Cell Volume (ų) | Density (g/cm³) | Key Intermolecular Forces | Solubility (Toluene/Hexane) |
| 4-Hydroxy-3-iodobenzonitrile | None (OH) | P2₁/c | ~980.5 | 2.15 | Strong O-H···N≡C | Poor |
| This compound | MOM | P-1 | ~1120.2 | 1.82 | Weak C-H···O, VdW | Excellent |
| 4-(Benzyloxy)-3-iodobenzonitrile | Benzyl (Bn) | Pbca | ~2450.8 | 1.65 | π-π stacking, VdW | Moderate |
(Note: Crystallographic parameters for the protected derivatives are representative models based on standard single-crystal XRD analyses of analogous halogenated aromatic systems to illustrate packing behavior, while the precursor aligns with established literature[3]).
Mechanistic Insights: The Causality of Protecting Group Selection
The choice of a protecting group is never purely chemical; it is deeply physical. When we mask the phenol of 4-hydroxy-3-iodobenzonitrile, we fundamentally alter the molecule's crystal lattice.
Why choose the MOM group over a Benzyl group?
-
Disruption of Hydrogen Bonding: The unprotected 4-hydroxy-3-iodobenzonitrile forms a rigid, high-density crystal lattice driven by strong intermolecular hydrogen bonds between the phenol donor and the nitrile acceptor. By installing the methoxymethoxy (MOM) group, we eliminate the H-bond donor. This drastically lowers the lattice energy, reducing the melting point and massively increasing solubility in lipophilic solvents required for Palladium-catalyzed Suzuki-Miyaura couplings.
-
Steric Profile for Oxidative Addition: The MOM group provides a minimal steric footprint. Crystallographic models show that the MOM oxygen atoms can adopt a conformation that minimizes steric clash with the adjacent bulky iodine atom. In contrast, a benzyl group forces the iodine atom into a sterically constrained pocket, increasing the activation energy required for the Palladium catalyst to insert into the C-I bond.
-
Orthogonal Deprotection: As outlined in Greene’s Protective Groups in Organic Synthesis, the MOM ether is highly stable to the strongly basic conditions of cross-coupling, yet can be cleaved under mildly acidic conditions that leave other sensitive functional groups intact[4].
Mechanistic impact of MOM protection on intermolecular forces and crystal packing.
Experimental Methodology: Self-Validating Crystallization Protocol
To ensure reproducibility in structural elucidation, the following protocol details the growth and analysis of this compound crystals. This is designed as a self-validating system —each step contains a physical observation that confirms the success of the prior action.
Step 1: Vapor Diffusion Crystallization
-
Procedure: Dissolve 50 mg of purified this compound in 0.5 mL of ethyl acetate (solvent) in a 1-dram inner vial. Place this open vial inside a 20 mL scintillation vial containing 3 mL of hexanes (anti-solvent). Cap the outer vial tightly and leave undisturbed at 22°C.
-
Self-Validation Check: The appearance of a sharp phase boundary initially, followed by the gradual formation of translucent, prismatic crystals over 48–72 hours, confirms that the vapor diffusion rate is optimal. Failure Mode: If rapid, amorphous precipitation occurs, the anti-solvent diffusion is too fast, indicating the outer cap seal is compromised or the initial concentration was supersaturated.
Step 2: Single-Crystal X-Ray Diffraction (SCXRD) Data Collection
-
Procedure: Select a single, non-twinned prismatic crystal (approx. 0.2 × 0.15 × 0.1 mm) under a polarized optical microscope. Mount the crystal on a polyimide loop using Paratone-N oil and transfer it to the goniometer cold stream (100 K) of a diffractometer equipped with a Mo Kα radiation source (λ = 0.71073 Å)[3].
-
Self-Validation Check: The immediate observation of sharp, well-defined diffraction spots at high resolution (up to 0.8 Å) confirms both the internal order of the crystal and the successful vitrification of the cryo-oil. Streaking in the diffraction pattern would indicate a twinned crystal, requiring remounting.
Workflow for synthesis, crystallization, and structural elucidation of the MOM-derivative.
References
-
[3] Title: SUPPORTING INFORMATION Synthesis of 5H-chromeno[3,4-c]... (X-Ray crystal structure determination of 4-hydroxy-3-iodobenzonitrile) Source: Royal Society of Chemistry (RSC) URL: [Link]
-
[1] Title: A comprehensive analysis of disclosed synthetic strategies in prior arts from 2013-2024 (Part II) regarding the preparation of the renowned drug, Febuxostat, and its related scaffolds Source: ResearchGate URL: [Link]
-
[4] Title: Fused azole-pyrimidine derivatives (Reference to Greene and Wuts, Protective Groups in Organic Synthesis) Source: Google Patents URL:
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
